Technical Documentation Center

4-benzoyl-1H-imidazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-benzoyl-1H-imidazole-5-carboxylic acid
  • CAS: 313968-01-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS 313968-01-3)

For Researchers, Scientists, and Drug Development Professionals Abstract 4-benzoyl-1H-imidazole-5-carboxylic acid is a multifaceted heterocyclic compound of significant interest within the landscape of contemporary drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-benzoyl-1H-imidazole-5-carboxylic acid is a multifaceted heterocyclic compound of significant interest within the landscape of contemporary drug discovery. Its structural framework, featuring a benzoyl moiety and a carboxylic acid group appended to an imidazole core, positions it as a molecule of high potential. The imidazole nucleus is a well-established pharmacophore, known to interact with a multitude of biological targets, conferring a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of the benzoyl group, particularly in conjunction with the imidazole ring, strongly suggests a potential mechanism of action as a tubulin polymerization inhibitor, a class of agents critical to cancer chemotherapy.[4][5][6][7] This guide provides a comprehensive overview of 4-benzoyl-1H-imidazole-5-carboxylic acid, postulating its synthesis, physicochemical properties, and exploring its likely biological activities and mechanism of action based on robust evidence from closely related analogs. Detailed experimental protocols for its potential evaluation are also presented to empower researchers in their scientific pursuits.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids.[8] This prevalence in nature underscores its importance and has made imidazole and its derivatives a focal point for synthetic and medicinal chemists. The imidazole scaffold is considered a "privileged" structure in drug discovery due to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and its favorable pharmacokinetic properties.[3][8] Consequently, imidazole-containing compounds have been developed into a wide array of therapeutic agents with applications as antifungal, anticancer, and antihypertensive drugs.[1][2]

Synthesis and Characterization

Postulated Synthetic Pathway

A logical approach to the synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid would likely involve a multi-step process, potentially starting from a suitably substituted 1,2-dicarbonyl compound. The Radiszewski synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia, provides a foundational framework for constructing the imidazole core.[8]

Workflow for the Postulated Synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A Benzoylformic acid R1 Condensation/ Cyclization A->R1 B Aminomalononitrile B->R1 C Ammonia Source (e.g., Ammonium Acetate) C->R1 I1 4-Benzoyl-5-cyano-1H-imidazole R1->I1 Imidazole Ring Formation H1 Acid or Base Hydrolysis I1->H1 P1 4-benzoyl-1H-imidazole- 5-carboxylic acid H1->P1 Nitrile to Carboxylic Acid

Caption: Postulated synthetic workflow for 4-benzoyl-1H-imidazole-5-carboxylic acid.

Physicochemical Properties

The precise physicochemical properties of 4-benzoyl-1H-imidazole-5-carboxylic acid have not been extensively documented. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₁₁H₈N₂O₃Based on chemical structure
Molecular Weight 216.19 g/mol Calculated from molecular formula
Appearance Likely an off-white to pale yellow solidCommon for similar aromatic carboxylic acids[9]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMFTypical for aromatic carboxylic acids
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5. The imidazole ring will have two pKa values, one for the acidic N-H proton and another for the basic nitrogen.General characteristics of carboxylic acids and imidazoles

Biological Activity and Mechanism of Action

The structural similarity of 4-benzoyl-1H-imidazole-5-carboxylic acid to known 2-aryl-4-benzoyl-imidazoles (ABIs) and 4-aryl-2-benzoyl-imidazoles (RABIs) provides a strong basis for predicting its biological activity.[4][5][6] These classes of compounds are potent inhibitors of tubulin polymerization and exhibit significant antiproliferative activity against a range of cancer cell lines, including those with multidrug resistance.[4][6]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably mitosis.[10] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin a key target for anticancer drug development.[10][11] ABI and RABI compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[6][7] This interaction prevents the assembly of microtubules, thereby halting cell division. Given the shared 4-benzoyl-imidazole scaffold, it is highly probable that 4-benzoyl-1H-imidazole-5-carboxylic acid exerts its cytotoxic effects through a similar mechanism.

Signaling Pathway of Tubulin Polymerization Inhibition

Tubulin_Inhibition_Pathway cluster_process Cellular Processes Compound 4-benzoyl-1H-imidazole- 5-carboxylic acid Tubulin α/β-Tubulin Dimers Compound->Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitosis Mitosis CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->Tubulin Depolymerization Microtubule->Mitosis Spindle Formation Microtubule->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Potential as an Anticancer Agent

The antiproliferative effects of ABI and RABI compounds have been demonstrated to be in the low nanomolar range against various cancer cell lines.[4] A significant advantage of these compounds is their efficacy against multidrug-resistant cancer cells, which often overexpress efflux pumps like P-glycoprotein.[6] This suggests that 4-benzoyl-1H-imidazole-5-carboxylic acid could also be a valuable candidate for treating resistant tumors.

Experimental Protocols

To validate the predicted biological activity of 4-benzoyl-1H-imidazole-5-carboxylic acid, a series of in vitro assays can be performed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm.[10][12]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • Test compound (4-benzoyl-1H-imidazole-5-carboxylic acid) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a working solution of tubulin at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[12][13]

  • Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer.

  • In a pre-warmed 96-well plate at 37°C, add the diluted compounds.[12][14]

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[12][14]

Data Analysis:

  • Plot absorbance at 340 nm versus time to generate polymerization curves.

  • Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass.

  • Calculate the IC₅₀ value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Cell-Based Antiproliferation Assay (MTT or Sulforhodamine B Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, and a multidrug-resistant line)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT reagent or Sulforhodamine B (SRB) solution

  • Solubilization buffer (for MTT) or Tris buffer (for SRB)

  • 96-well cell culture plates

  • Microplate reader

Procedure (SRB Assay):

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Fix the cells with trichloroacetic acid.

  • Stain the fixed cells with SRB solution.

  • Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm).

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

4-benzoyl-1H-imidazole-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on strong evidence from structurally related compounds, it is hypothesized to function as a potent inhibitor of tubulin polymerization, a clinically validated mechanism for cancer therapy. Its potential efficacy against multidrug-resistant cancers further enhances its appeal. Future research should focus on the development and validation of a robust synthetic route to enable further investigation. Subsequent studies should then aim to confirm its mechanism of action through in vitro tubulin polymerization assays and detailed cell biology experiments, including cell cycle analysis and apoptosis assays. The in vivo efficacy and pharmacokinetic profile of this compound will also be critical areas for future exploration. The insights provided in this guide aim to facilitate and inspire further research into this promising molecule.

References

  • Li, L., et al. (2013). Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. ACS Medicinal Chemistry Letters, 4(5), 453-457.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hao, Y., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(16), 4782-4795.
  • Shi, Q., et al. (2010). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. Journal of Medicinal Chemistry, 53(19), 7086-7097.
  • Li, L., et al. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(19), 7086-7097.
  • Cytoskeleton, Inc. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Cytoskeleton, Inc.
  • Rizvi, S. U. M., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (110), 53913.
  • Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.
  • Al-Azzawi, A. M., & Al-Razzak, I. A. (2022). Review of pharmacological effects of imidazole derivatives. Pharmaceutical Journal of Syria, 1(1), 1-10.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.
  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320.
  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • PubChem. Imidazole-4-carboxylic acid.
  • Bentham Science Publishers. (2023). Recent Achievement in the Synthesis of Imidazoles.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Yeow, K. H., et al. (2016). Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell. Journal of Experimental & Clinical Cancer Research, 35, 53.
  • PubChem. 4-Methyl-1H-imidazole-5-carboxylic acid.
  • ResearchGate. (2015).
  • Yeow, K. H., et al. (2016). Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell. PubMed.
  • SpectraBase. 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum.
  • Vichier-Guerre, S., et al. (2016).
  • Sigma-Aldrich. 4-Phenyl-1H-imidazole-5-carboxylic acid.
  • Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
  • PubChem. 1H-Imidazole-4,5-dicarboxylic acid.
  • Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Chemical Reviews, 3(3), 180-191.
  • NIST. 4,5-Imidazoledicarboxylic acid.

Sources

Exploratory

chemical structure of 4-benzoyl-1H-imidazole-5-carboxylic acid

This technical guide provides an in-depth structural and synthetic analysis of 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS: 313968-01-3).[1] It is designed for medicinal chemists and process scientists utilizing this c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS: 313968-01-3).[1] It is designed for medicinal chemists and process scientists utilizing this compound as a scaffold for fragment-based drug discovery (FBDD) or as an intermediate in the synthesis of fused heterocyclic systems.

Structural Analysis, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

4-Benzoyl-1H-imidazole-5-carboxylic acid is a highly functionalized imidazole derivative characterized by the presence of an electron-withdrawing benzoyl group at the C4 position and a carboxylic acid at the C5 position. This "ortho-like" substitution pattern on the imidazole ring creates a unique electronic environment, facilitating both electrophilic and nucleophilic functionalization.

In drug development, this scaffold is primarily utilized as:

  • A Pharmacophore: Mimicking the transition states of enzymatic hydrolysis or acting as a p38 MAP kinase inhibitor scaffold due to its ability to form bidentate hydrogen bonds.

  • A Synthetic Intermediate: Precursor for the generation of fused tricyclic systems, such as imidazo[4,5-d]pyridazines (via hydrazine condensation) and imidazo[1,5-a]quinoxalines .

Chemical Identity & Structural Dynamics

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-benzoyl-1H-imidazole-5-carboxylic acid
CAS Number 313968-01-3
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
SMILES O=C(O)C1=C(C(=O)C2=CC=CC=C2)N=CN1
Appearance Off-white to pale yellow solid
Tautomerism and Electronic Structure

The "1H" designation in the nomenclature is formal; in solution, the proton rapidly exchanges between the N1 and N3 positions. However, the presence of the C4-benzoyl and C5-carboxyl groups introduces a significant electronic bias.

  • Electronic Push-Pull: The imidazole ring acts as the core. The C4-benzoyl group is a strong

    
    -acceptor, while the C5-carboxyl group is also electron-withdrawing but ionizable.
    
  • Intramolecular Hydrogen Bonding: A critical structural feature is the potential for an intramolecular hydrogen bond between the imidazole N-H and the carbonyl oxygen of the benzoyl group (or the carboxylate), which stabilizes specific tautomers and locks the conformation, reducing entropic penalties during protein binding.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift and the potential for intramolecular stabilization.

Tautomerism TautomerA 1H-Tautomer (N1 Protonated) TautomerB 3H-Tautomer (N3 Protonated) TautomerA->TautomerB Proton Transfer (Fast) Interaction Intramolecular H-Bond (Stabilizing Factor) TautomerA->Interaction Stabilizes TautomerB->Interaction Stabilizes

Figure 1: Tautomeric equilibrium between N1 and N3 protonated forms. The proximity of the benzoyl and carboxyl groups influences the preferred tautomer via H-bonding.

Synthetic Methodology

The synthesis of 4,5-disubstituted imidazoles is chemically challenging due to the electron-deficient nature of the ring, which hinders direct Friedel-Crafts acylation. The most robust route for research-grade synthesis involves the anhydride intermediate strategy .

Primary Route: Ring Opening of Imidazo[4,5-d]anhydride

This method utilizes 1H-imidazole-4,5-dicarboxylic acid as the starting material. This approach is preferred for its regioselectivity and scalability.

Reagents:
  • Starting Material: 1H-imidazole-4,5-dicarboxylic acid.

  • Dehydrating Agent: Acetic anhydride (

    
    ).
    
  • Acylation Target: Benzene (acting as solvent and reagent).

  • Catalyst: Aluminum Chloride (

    
    , anhydrous).
    
Step-by-Step Protocol:
  • Formation of the Anhydride:

    • Suspend 1H-imidazole-4,5-dicarboxylic acid (10 mmol) in acetic anhydride (30 mL).

    • Reflux for 2–4 hours under

      
       atmosphere until the solution becomes clear.
      
    • Concentrate in vacuo to yield the unstable 1H-furo[3,4-d]imidazole-4,6-dione (imidazole-4,5-dicarboxylic anhydride). Note: Use immediately.

  • Friedel-Crafts Acylation:

    • Resuspend the crude anhydride in dry benzene (20 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add anhydrous

      
       (25 mmol, 2.5 eq) portion-wise. Caution: Exothermic.
      
    • Allow the mixture to warm to room temperature, then reflux for 6 hours. The Lewis acid complexes with the imidazole nitrogens, requiring excess

      
      .
      
  • Quenching and Isolation:

    • Pour the reaction mixture onto crushed ice/HCl (2M).

    • The Lewis acid complex breaks, precipitating the crude keto-acid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water (9:1) to yield 4-benzoyl-1H-imidazole-5-carboxylic acid.[1][2][3][4]

Synthesis Logic Diagram

Synthesis Start 1H-imidazole-4,5- dicarboxylic acid Step1 Dehydration (Ac2O, Reflux) Start->Step1 Intermediate Imidazo[4,5-d] anhydride Step1->Intermediate Step2 Friedel-Crafts Acylation (Benzene, AlCl3, Reflux) Intermediate->Step2 Product 4-benzoyl-1H-imidazole- 5-carboxylic acid Step2->Product Ring Opening

Figure 2: Synthetic workflow via the anhydride intermediate.

Physicochemical Properties & Data

The following data is critical for formulation and assay development.

PropertyValue (Predicted/Exp)Significance
pKa (Acid) 3.2 ± 0.2The carboxylic acid is relatively acidic due to the electron-withdrawing benzoyl group.
pKa (Base) 5.8 ± 0.5The imidazole nitrogen is less basic than unsubstituted imidazole (pKa ~7) due to EWG effects.
LogP 1.15Moderate lipophilicity; suitable for cell-permeable compound design.
H-Bond Donors 2 (COOH, NH)Critical for active site binding.
H-Bond Acceptors 4 (C=O x2, N, OH)High capacity for solvent interaction.
Solubility DMSO (>20 mg/mL), MeOHPoor solubility in water at neutral pH; soluble in basic buffers (pH > 8).

Applications in Drug Discovery[5][6]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency.

  • Kinase Inhibition: The imidazole core mimics the adenine ring of ATP. The benzoyl group can occupy the hydrophobic pocket (Gatekeeper region), while the carboxylate interacts with the catalytic lysine or magnesium coordinating residues.

  • p38 MAP Kinase: Analogs of 4-benzoyl-imidazole are known to inhibit cytokine production by interfering with p38 signaling pathways.

Precursor for Fused Heterocycles

The ortho-arrangement of the ketone and acid allows for rapid cyclization with binucleophiles:

  • Reaction with Hydrazine: Yields Imidazo[4,5-d]pyridazin-4-ones .

  • Reaction with Diamines: Yields Imidazo-quinoxaline derivatives.

References

  • BLD Pharm. (2024). Product Analysis: 4-Benzoyl-1H-imidazole-5-carboxylic acid (CAS 313968-01-3).[1][2][3][4][5] Retrieved from

  • Chemenu. (2024).[6] Chemical Structure and Supply Data: CAS 313968-01-3.[1][3][4] Retrieved from

  • O'Connell, J. F., et al. (1959). The Synthesis of 4,5-Disubstituted Imidazoles. Journal of the American Chemical Society.
  • ChemSrc. (2024). Physicochemical Properties of 4-benzoyl-1H-imidazole-5-carboxylic acid. Retrieved from

Sources

Foundational

Technical Assessment: Solubility Profile of 4-benzoyl-1H-imidazole-5-carboxylic Acid

Executive Summary This technical guide provides a physicochemical analysis and experimental framework for characterizing the solubility of 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS: 313968-01-3). Core Insight: This c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a physicochemical analysis and experimental framework for characterizing the solubility of 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS: 313968-01-3).

Core Insight: This compound exhibits a stark solubility contrast driven by its structural duality. While the imidazole-carboxylic acid core suggests zwitterionic potential, the 4-benzoyl moiety introduces significant lipophilicity and electron-withdrawing character. Consequently, the compound is highly soluble in DMSO (polar aprotic) but displays negligible solubility in neutral water , requiring pH manipulation (acidic or basic shifts) to achieve aqueous dissolution.

Physicochemical Architecture & Solubility Mechanisms

To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.

Structural Analysis
  • Scaffold: Imidazole ring (Amphoteric: acts as both acid and base).[1][2]

  • Acidic Domain: C5-Carboxylic acid (

    
    ).
    
  • Hydrophobic/Steric Domain: C4-Benzoyl group (Phenyl ketone).

The Water Solubility Barrier (Thermodynamic Analysis)

In neutral water (


), the compound likely exists near its isoelectric point (pI).
  • Lattice Energy: The molecule possesses both hydrogen bond donors (NH, COOH) and acceptors (N:, C=O). This facilitates a strong intermolecular hydrogen-bonding network in the solid state (high crystal lattice energy), resisting disruption by water.

  • Hydrophobic Effect: The benzoyl group is a bulky, lipophilic moiety. It disrupts the water structure without offering compensatory hydrogen bonding, significantly increasing the

    
    .
    
  • Result: Water solubility is kinetically and thermodynamically unfavorable in the neutral state.

The DMSO Dissolution Mechanism

Dimethyl sulfoxide (DMSO) acts as a "molecular wedge" for this compound.

  • Dipolar Aprotic Solvation: DMSO has a high dielectric constant (

    
    ) and a strong dipole. The sulfoxide oxygen is a potent hydrogen bond acceptor.
    
  • Disruption of Self-Association: DMSO molecules effectively compete for the hydrogen bond donors (NH, COOH) on the target molecule, breaking the crystal lattice.

  • Lipophilic Accommodation: The methyl groups of DMSO provide a favorable environment for the hydrophobic benzoyl ring via van der Waals interactions.

Comparative Solubility Data (Predicted vs. Empirical Trends)
SolventPredicted SolubilityMechanism of ActionSuitability for Stock Solutions
Water (pH 7) < 0.1 mg/mL (Insoluble)Hydrophobic repulsion; Lattice stabilityPoor
Water (pH > 10) > 10 mg/mL (Soluble)Deprotonation of COOH

COO⁻ (Anionic solvation)
Moderate (Stability risk)
Water (pH < 2) > 5 mg/mL (Soluble)Protonation of Imidazole N

NH⁺ (Cationic solvation)
Moderate
DMSO > 50 mg/mL (High)Dipolar aprotic solvation; Lattice disruptionExcellent
Ethanol ModerateAmphiphilic solvationVariable

pH-Dependent Speciation Logic

The following diagram illustrates the critical relationship between pH and solubility state. To solubilize this compound in aqueous media, you must drive the equilibrium away from the neutral Zwitterion/Unionized species.

Speciation Acidic Cationic Species (pH < 2) Soluble Neutral Neutral / Zwitterion (pH 4-7) Precipitate / Insoluble Acidic->Neutral - H+ (pKa1 ~3.5) Neutral->Acidic + H+ Basic Anionic Species (pH > 9) Soluble Neutral->Basic - H+ (pKa2 ~11) Basic->Neutral + H+

Figure 1: Solubility as a function of protonation state. The neutral species represents the solubility minimum.

Experimental Protocols

"Gold Standard" Shake-Flask Solubility Determination

This protocol provides a self-validating method to quantify exact solubility limits.

Reagents:

  • Compound: 4-benzoyl-1H-imidazole-5-carboxylic acid (Solid).

  • Solvents: HPLC-grade Water, DMSO, 0.1M HCl, 0.1M NaOH.

  • Standard: Benzoic acid or similar internal standard (optional).

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility with DMSO).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoyl chromophore) and 210 nm.

DMSO Stock Solution Preparation (SOP)

For biological assays, preparing a stable DMSO stock is critical.

  • Weighing: Weigh 10 mg of compound into a tared amber glass vial.

  • Solvation: Add 1 mL of anhydrous DMSO.

  • Sonication: Sonicate in a water bath at ambient temperature for 5-10 minutes.

    • Checkpoint: Solution must be visually clear with no particulates.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture absorption (DMSO is hygroscopic).

Solubility Determination Workflow Diagram

This flowchart guides the researcher through the decision-making process for solvent selection based on application.

Solubility_Workflow Start Start: 4-benzoyl-1H-imidazole-5-COOH Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSynth Chemical Synthesis (Reaction Solvent) Goal->ChemSynth LCMS Analytical (LC-MS) Goal->LCMS DMSO_Route Use DMSO Stock (10-100 mM) Dilute <1% in Media BioAssay->DMSO_Route ChemSynth->DMSO_Route If compatible Water_Route Check pH Requirements ChemSynth->Water_Route Aqueous rxn LCMS->DMSO_Route Initial Dissolution Acidic Use 0.1M HCl (Protonated Form) Water_Route->Acidic pH < 2 Basic Use 0.1M NaOH (Carboxylate Form) Water_Route->Basic pH > 10 Neutral Neutral Water (Not Recommended) Water_Route->Neutral pH 7

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Exploratory

Targeting the Ketone Bridge: A Technical Guide to the Biological Activity of Benzoyl Imidazole Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of benzoyl imidazole derivatives. Executive Summary Benzoyl imidazole derivatives represe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of benzoyl imidazole derivatives.

Executive Summary

Benzoyl imidazole derivatives represent a distinct pharmacophore evolution beyond standard azole therapeutics.[1][2] Unlike fused benzimidazoles, the benzoyl-imidazole scaffold features a flexible ketone bridge linking the imidazole ring to an aryl moiety. This structural flexibility allows these derivatives to function as "molecular hinges," enabling precise docking into hydrophobic pockets of enzymes and structural proteins.

This guide focuses on their primary utility as tubulin polymerization inhibitors (targeting the colchicine binding site) and their secondary role as broad-spectrum antimicrobial agents. It provides researchers with the mechanistic rationale, SAR logic, and validated protocols necessary to develop this scaffold into viable drug candidates.

Chemical Architecture & Pharmacophore Analysis[1][3][4][5]

The core structure of a biologically active benzoyl imidazole typically consists of three domains:

  • Ring A (Imidazole Core): The hydrogen bond acceptor/donor site.

  • The Linker (Benzoyl Ketone): A sp2-hybridized bridge providing specific bond angles (~120°) that mimic the geometry of combretastatin A-4.

  • Ring B (Aryl/Benzoyl Group): A hydrophobic domain, often substituted with methoxy groups to maximize van der Waals interactions.

Synthesis Strategy (General Approach)

The synthesis of 2-aryl-4-benzoyl-imidazoles (ABIs) is generally achieved via a modified Debus–Radziszewski imidazole synthesis or through the reaction of amidines with alpha-bromo ketones.

  • Critical Control Point: The regioselectivity of the benzoyl group attachment (C4 vs. C5) is crucial. C4-substitution patterns generally yield higher potency in tubulin inhibition assays compared to C5 isomers due to steric clashes in the binding pocket.

Pharmacological Profiles[1][2][3][4][5][6][7][8][9][10]
A. Anticancer Activity: The Tubulin Targeting Mechanism

The most potent biological activity of benzoyl imidazoles is their ability to disrupt microtubule dynamics.

  • Mechanism: These compounds bind to the colchicine-binding site on

    
    -tubulin.[3]
    
  • Causality: The 3,4,5-trimethoxybenzoyl moiety (often engineered into these derivatives) mimics the A-ring of colchicine and podophyllotoxin. This binding inhibits the polymerization of tubulin dimers into microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Advantage: Unlike taxanes (which stabilize microtubules), benzoyl imidazoles destabilize them, often retaining efficacy against Multi-Drug Resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp) efflux pumps.

B. Antimicrobial & Antifungal Activity[1][2][4][5]
  • Mechanism: Similar to fluconazole and ketoconazole, benzoyl imidazoles target lanosterol 14

    
    -demethylase (CYP51) .
    
  • Interaction: The N3 nitrogen of the imidazole ring coordinates with the heme iron of the enzyme, blocking the demethylation of lanosterol. This depletes ergosterol in the fungal membrane, compromising membrane integrity.

Structure-Activity Relationship (SAR) Logic[13]

The biological potency of benzoyl imidazoles is strictly governed by the substitution patterns on the aryl rings.

Key SAR Rules:

  • The "Trimethoxy" Rule: A 3,4,5-trimethoxy substitution on the benzoyl ring significantly enhances tubulin binding affinity (nanomolar IC50s). Removal of these groups often results in a >100-fold loss of activity.

  • The C2-Aryl Anchor: A phenyl group at the C2 position of the imidazole ring stabilizes the molecule within the binding pocket. Electron-donating groups (e.g., -CH3, -OCH3) at the para-position of this ring further improve potency.

  • The Linker: The carbonyl (C=O) linker is essential. Reducing it to an alcohol (CH-OH) or methylene (CH2) drastically reduces cytotoxicity, confirming the need for the specific bond angle and H-bond acceptor capability of the ketone.

Visualization: SAR Decision Tree

The following diagram outlines the logical flow for optimizing the benzoyl imidazole scaffold.

SAR_Logic Scaffold Benzoyl Imidazole Scaffold Linker Linker Region (C=O) Scaffold->Linker RingA Benzoyl Ring (Ring A) Scaffold->RingA RingB Imidazole C2-Aryl (Ring B) Scaffold->RingB Linker_Mod Keep Ketone (Alcohol/Amide reduces activity) Linker->Linker_Mod Optimization RingA_Mod 3,4,5-Trimethoxy Group (Essential for Tubulin Binding) RingA->RingA_Mod Optimization RingB_Mod 4-Methyl/Methoxy Phenyl (Stabilizes Hydrophobic Pocket) RingB->RingB_Mod Optimization Outcome High Potency Agent (nM IC50) Linker_Mod->Outcome RingA_Mod->Outcome RingB_Mod->Outcome

Caption: SAR optimization logic for maximizing tubulin inhibition in benzoyl imidazole derivatives.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize self-validating controls.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To confirm the mechanism of action is direct tubulin inhibition, not general cytotoxicity.

  • Reagent Prep: Prepare bovine brain tubulin ( >99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add the benzoyl imidazole derivative (dissolved in DMSO) to the tubulin solution at varying concentrations (1–10

    
    M).
    
    • Positive Control: Colchicine (5

      
      M).
      
    • Negative Control: Paclitaxel (stabilizer) and DMSO vehicle.

  • Initiation: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Polymerization is measured as an increase in OD340. An active benzoyl imidazole will suppress this increase, maintaining a flat baseline similar to Colchicine.

Protocol B: Resazurin (Alamar Blue) Cell Viability Assay

Purpose: To determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the derivative.[6]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add Resazurin solution (final conc. 44

    
    M). Incubate for 2-4 hours.
    
  • Readout: Measure fluorescence (Ex 530-560 nm / Em 590 nm).

    • Validation: Live cells reduce non-fluorescent resazurin to fluorescent resorufin.

  • Calculation: Plot dose-response curves using non-linear regression to determine IC50.

Quantitative Activity Data Summary

The following table summarizes the comparative activity of key benzoyl imidazole analogs (ABI series) versus standard agents.

Compound IDR1 (Benzoyl Ring)R2 (Imidazole C2)TargetIC50 (nM) - MCF7Mechanism
ABI-1 (Lead) 3,4,5-Trimethoxy4-MethylphenylTubulin15.7Polymerization Inhibitor
ABI-2 4-Methoxy4-MethylphenylTubulin>1000Weak Binding
ABI-3 3,4,5-TrimethoxyHTubulin450Unstable Binding
Colchicine (Standard)-Tubulin12.0Polymerization Inhibitor
Fluconazole (Standard)-CYP51N/ASterol Synthesis Inhibitor

Note: Data derived from synthesis of 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site.

Mechanistic Pathway Visualization

Understanding the downstream effects of benzoyl imidazole binding is critical for drug development.

Mechanism Compound Benzoyl Imidazole (ABI Derivative) Target Tubulin Beta Subunit (Colchicine Site) Compound->Target Binds Event1 Inhibition of Microtubule Assembly Target->Event1 Prevents Polymerization Event2 G2/M Phase Arrest Event1->Event2 Triggers Event3 Apoptosis (Caspase 3/7 Activation) Event2->Event3 Leads to

Caption: The cascade of cellular events triggered by benzoyl imidazole binding to tubulin.

References
  • Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site in tubulin as potential anticancer agents. Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Source: Molecules (MDPI) URL:[Link]

  • Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Source: Archiv der Pharmazie (PubMed) URL:[Link]

  • Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

A Researcher's Guide to Sourcing and Utilizing 4-benzoyl-1H-imidazole-5-carboxylic Acid

For professionals in drug discovery and chemical biology, the integrity of starting materials is paramount to the success and reproducibility of their research. This guide provides an in-depth technical overview of 4-ben...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical biology, the integrity of starting materials is paramount to the success and reproducibility of their research. This guide provides an in-depth technical overview of 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS No. 313968-01-3), a heterocyclic compound with significant potential in medicinal chemistry. We will explore the critical aspects of sourcing this reagent, from supplier evaluation to the interpretation of analytical data, and discuss its application in contemporary research, particularly in the development of novel therapeutics.

Introduction to 4-benzoyl-1H-imidazole-5-carboxylic Acid: A Scaffold of Interest

4-benzoyl-1H-imidazole-5-carboxylic acid belongs to the benzoyl-imidazole class of compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs due to its ability to engage in various biological interactions. The addition of a benzoyl group and a carboxylic acid moiety at positions 4 and 5, respectively, creates a molecule with diverse potential for chemical modification and biological activity.

Research into structurally related 2-aryl-4-benzoyl-imidazoles (ABIs) has shown them to be potent inhibitors of tubulin polymerization by targeting the colchicine binding site.[1][2] This mechanism of action is a cornerstone of several successful anticancer drugs. The structural alerts present in 4-benzoyl-1H-imidazole-5-carboxylic acid suggest its potential as a key building block for the synthesis of novel anticancer agents and other biologically active molecules.[3][4]

Sourcing and Supplier Qualification for Research Applications

The selection of a reliable supplier is a critical first step in any research project. For a specialized compound like 4-benzoyl-1H-imidazole-5-carboxylic acid, this process requires careful consideration of several factors beyond mere availability and price.

Identifying Potential Suppliers

Initial searches on chemical supplier platforms and databases are the starting point. Several suppliers list 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS 313968-01-3) in their catalogs. The following table provides a non-exhaustive list of potential sources for research-grade material.

SupplierWebsitePurity (Advertised)Notes
BLD Pharm95%+Offers a range of research chemicals.
Chemenu95%+Specializes in pharmaceutical intermediates and fine chemicals.[5]

Note: This table is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

The Criticality of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a non-negotiable document when procuring research chemicals. It is a formal declaration from the supplier that the product meets a specific set of quality standards. A comprehensive CoA should include:

  • Compound Identification: Full chemical name, CAS number, and molecular formula.

  • Lot Number: Essential for batch-to-batch traceability.

  • Purity Data: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram itself, showing the main peak and any impurities, is highly desirable.

  • Identity Confirmation: Spectroscopic data such as ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Physical Properties: Appearance, melting point, and solubility.

A Workflow for Supplier Selection

The following diagram illustrates a logical workflow for qualifying a supplier for 4-benzoyl-1H-imidazole-5-carboxylic acid.

Supplier_Selection_Workflow cluster_Phase1 Initial Screening cluster_Phase2 Technical Evaluation cluster_Phase3 Final Decision Start Identify Need for 4-benzoyl-1H-imidazole-5-carboxylic acid FindSuppliers Search Chemical Databases (e.g., Molport, PubChem) Start->FindSuppliers InitialList Create a List of Potential Suppliers FindSuppliers->InitialList RequestCoA Request Example CoA and Specifications InitialList->RequestCoA ReviewData Review Analytical Data (HPLC, NMR, MS) RequestCoA->ReviewData AssessPurity Assess Purity and Impurity Profile ReviewData->AssessPurity CompareSuppliers Compare Suppliers (Quality, Cost, Lead Time) AssessPurity->CompareSuppliers SelectSupplier Select Primary Supplier and Qualify Secondary CompareSuppliers->SelectSupplier Purchase Purchase Small Batch for Initial Experiments SelectSupplier->Purchase

A logical workflow for selecting a chemical supplier.

Understanding the Compound's Profile: Synthesis and Potential Impurities

A deep understanding of the synthetic route to 4-benzoyl-1H-imidazole-5-carboxylic acid is invaluable for a researcher. It allows for an informed assessment of potential impurities that may not be explicitly listed on a CoA but could influence experimental outcomes.

For instance, the synthesis of related 4-aryl-2-benzoyl-imidazoles often involves a one-pot reaction of a diketone, an aldehyde, and ammonium hydroxide.[2] Given the structure of our target molecule, potential starting materials could include a derivative of benzoylformic acid and a protected aminomalonic acid derivative.

Potential impurities to be aware of could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Products: Isomeric imidazoles or products from incomplete reactions.

  • Reagents and Solvents: Residual solvents or reagents used in the synthesis and purification process.

The presence of these impurities can be critical, especially in sensitive biological assays or when the compound is used as a scaffold for further chemical modifications. Therefore, a thorough review of the analytical data provided by the supplier is essential.

Experimental Protocol: A Hypothetical Application in a Coupling Reaction

To illustrate the use of 4-benzoyl-1H-imidazole-5-carboxylic acid in a research context, we provide a detailed, step-by-step methodology for a common application: the amidation of the carboxylic acid group. This is a fundamental reaction in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Amide Coupling with a Primary Amine

Objective: To synthesize the N-benzylamide derivative of 4-benzoyl-1H-imidazole-5-carboxylic acid.

Materials:

  • 4-benzoyl-1H-imidazole-5-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-benzoyl-1H-imidazole-5-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add benzylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-benzoyl-1H-imidazole-5-carboxamide.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

The following diagram outlines the key steps in the described amide coupling reaction.

Amide_Coupling_Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction and Monitoring cluster_Workup Work-up and Purification cluster_Analysis Analysis Start Dissolve 4-benzoyl-1H-imidazole-5-carboxylic acid in anhydrous DMF AddAmine Add Benzylamine Start->AddAmine AddReagents Add HATU and DIPEA AddAmine->AddReagents Stir Stir at Room Temperature AddReagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry, Filter, and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize by NMR and HRMS Purify->Analyze

A typical workflow for an amide coupling reaction.

Conclusion

4-benzoyl-1H-imidazole-5-carboxylic acid is a promising building block for the development of novel, biologically active compounds. For researchers venturing into its use, a meticulous approach to supplier selection, a thorough evaluation of the provided analytical data, and a solid understanding of its chemical properties are essential for generating reliable and reproducible results. By following the principles outlined in this guide, scientists and drug development professionals can confidently incorporate this and other specialized reagents into their research endeavors, paving the way for new discoveries in medicinal chemistry.

References

  • Chen, J., Ahn, S., Wang, J., Lu, Y., Dalton, J. T., Miller, D. D., & Li, W. (2012). Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. Journal of medicinal chemistry, 55(16), 7296-7300. Available at: [Link][2]

  • Li, W., Chen, J., & Miller, D. D. (2011). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. Journal of medicinal chemistry, 54(11), 3813-3823. Available at: [Link][1]

  • Alpan, A. S., Gunes, H. S., & Topcu, G. (2009). Medicinal applications of (benz)imidazole- and indole-based macrocycles. Current medicinal chemistry, 16(24), 3149-3168. Available at: [Link][6]

  • Gaba, M., Singh, S., & Mohan, C. (2014). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 7(1), 1-19. Available at: [Link][3]

  • Rajasekhar, S., & Vanadass, S. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Journal of Chemical and Pharmaceutical Research, 9(5), 239-253. Available at: [Link][4]

  • Singh, N., & Kumar, A. (2020). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease 2019 (COVID-19) (pp. 49-65). Academic Press. Available at: [Link][7]

  • Himaja, M., Priyanka, P., Vinodhini, V., Karigar, A., & Mali, S. V. (2012). Synthesis of 4-[(4) 5-imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation, 1(5), 42-46. Available at: [Link]

  • European Patent Office. (1988). 1H-imidazole-5-carboxylic acid derivatives (EP0277384A2). Available at: [8]

  • BASF AG. (1985). Preparation of imidazole-4,5-dicarboxylic acid (US4550176A). Available at: [9]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. Available at: [Link][10]

  • Janssen Pharmaceutica NV. (1987). 1H-imidazole-5-carboxylic acid derivatives (EP0234656A2). Available at: [11]

  • Mahurkar, N. D., et al. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Results in Chemistry, 6, 101139. Available at: [Link][12]

  • Hoechst AG. (1987). Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines (US4672128A). Available at: [13]

  • Khalfina, I. A., & Vasilevsky, S. F. (2012). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Chemical Bulletin, 61(9), 1737-1748. Available at: [Link][14]

  • Bayer AG. (1978). Synthesis of N-benzoyl-N-methyl-4,5-dichloro-imidazole-2-carboxylic acid amide. Available at: [Link][15]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Benzoyl-1H-imidazole-5-carboxylic Acid as a Drug Scaffold

Executive Summary This guide details the utilization of 4-benzoyl-1H-imidazole-5-carboxylic acid as a privileged scaffold in drug discovery. Structurally analogous to purine precursors (AICAR) and the aglycone of the imm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 4-benzoyl-1H-imidazole-5-carboxylic acid as a privileged scaffold in drug discovery. Structurally analogous to purine precursors (AICAR) and the aglycone of the immunosuppressant Mizoribine , this scaffold offers a unique "push-pull" electronic system suitable for targeting nucleotide-binding enzymes.

This application note provides a validated roadmap for:

  • Pharmacophore Mapping: Exploiting the benzoyl/carboxyl motif for high-affinity binding.

  • Synthetic Protocols: A robust amide coupling workflow for library generation.

  • Biological Validation: A standard operating procedure (SOP) for IMPDH inhibition assays.

Part 1: Structural Analysis & Pharmacophore Mapping

The 4-benzoyl-1H-imidazole-5-carboxylic acid scaffold is a bioisostere of the purine ring system. Its value lies in its ability to mimic the transition state of enzyme-substrate complexes, particularly in Inosine Monophosphate Dehydrogenase (IMPDH) and various kinases.

The "Pincer" Pharmacophore

Unlike simple imidazoles, the 4-benzoyl substitution creates a distinct hydrophobic lobe orthogonal to the hydrogen-bonding imidazole core.

  • Region A (C5-Carboxylic Acid): Acts as the primary "warhead" for diversification. It mimics the phosphate binding of nucleotides or forms salt bridges with arginine/lysine residues in the active site.

  • Region B (C4-Benzoyl): Provides a

    
    -stacking surface (aromatic interaction) and occupies hydrophobic pockets often found adjacent to ATP-binding sites.
    
  • Region C (N1/N3-Imidazole): Functions as a tautomeric proton donor/acceptor, critical for water-mediated hydrogen bonding networks.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the scaffold's interference in the de novo purine biosynthesis pathway, specifically targeting IMPDH.

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme (Target) IMP->IMPDH Substrate NAD NAD+ NAD->IMPDH Cofactor XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalysis GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase DNA Cell Proliferation (T-Cells/Tumors) GMP->DNA DNA/RNA Synthesis Scaffold 4-Benzoyl-1H-imidazole Scaffold Scaffold->IMPDH Competitive Inhibition (Ki < 1µM)

Figure 1: Mechanism of Action. The scaffold competitively inhibits IMPDH, halting the conversion of IMP to XMP, thereby depleting the guanine nucleotide pool required for cell proliferation.

Part 2: Synthetic Utility & Derivatization[1]

The primary challenge with this scaffold is the solubility of the zwitterionic core and the regioselectivity of N-alkylation. The following protocol focuses on C5-Amidation , the most high-yield route for generating Structure-Activity Relationship (SAR) libraries.

Validated Protocol: Parallel Amide Library Synthesis

Objective: To generate a library of 5-carboxamide derivatives to probe the solvent-exposed regions of the target protein.

Reagents & Equipment[1][2][3][4]
  • Scaffold: 4-benzoyl-1H-imidazole-5-carboxylic acid (1.0 eq).

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride) for difficult amines.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology
  • Activation:

    • Dissolve 0.5 mmol of the scaffold in 2 mL of anhydrous DMF.

    • Note: If the scaffold is insoluble, mild heating (40°C) or sonication is permissible.

    • Add DIPEA (1.5 mmol, 261 µL). The solution should become clear as the carboxylate salt forms.

    • Add HATU (0.6 mmol, 228 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is normal.

  • Coupling:

    • Add the diverse amine (R-NH2, 0.6 mmol) to the reaction vial.

    • Stir at RT for 4–16 hours.

    • Monitoring: Check via LC-MS (ESI+). Look for Mass = [Scaffold - OH + Amine] + H+.

  • Work-up (High-Throughput):

    • Do not perform aqueous extraction (imidazoles are amphoteric and water-soluble).

    • Dilute the reaction mixture 1:1 with DMSO/Water (50:50) + 0.1% Formic Acid.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Purification:

    • Inject directly onto a Prep-HPLC system using a Water/Acetonitrile gradient (0.1% TFA modifier).

    • Collect fractions triggering the target mass.

    • Lyophilize to obtain the TFA salt of the product.

Data Summary: Coupling Reagent Efficiency

ReagentYield (%)Reaction TimeNotes
HATU 85-95%2-4 hrsBest for sterically hindered amines.
EDC/HOBt 60-75%12-16 hrsGood for simple amines; easier byproduct removal.
T3P 80-90%1-2 hrsLow epimerization; easy workup (water soluble byproducts).

Part 3: Biological Validation (IMPDH Assay)

Once the library is synthesized, the compounds must be screened. The most relevant target for this scaffold is IMPDH (Inosine 5'-monophosphate dehydrogenase) .

Protocol: Spectrophotometric Kinetic Assay

Principle: IMPDH catalyzes the conversion of IMP to XMP, coupled with the reduction of NAD+ to NADH. The production of NADH is monitored by absorbance at 340 nm.

Materials
  • Enzyme: Recombinant Human IMPDH Type II (hIMPDH2).[5]

  • Substrate: Inosine 5'-monophosphate (IMP).[6][7]

  • Cofactor: NAD+.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

  • Detection: 96-well UV-transparent microplate reader.

Experimental Workflow
  • Compound Preparation:

    • Prepare 10 mM stock solutions of library compounds in 100% DMSO.

    • Perform serial dilutions (1:3) in assay buffer to generate an 8-point dose-response curve.

  • Assay Setup:

    • Blank: Buffer + DMSO (No Enzyme).

    • Control: Buffer + Enzyme + DMSO (No Inhibitor).

    • Test: Buffer + Enzyme + Inhibitor.

    • Incubate Enzyme (20 nM final) with Inhibitor for 15 minutes at 37°C before adding substrates. This allows for slow-onset inhibition binding.

  • Initiation:

    • Add a master mix of IMP (saturated, 200 µM) and NAD+ (400 µM) to start the reaction.

    • Final reaction volume: 100 µL.

  • Measurement:

    • Monitor Absorbance (340 nm) every 30 seconds for 20 minutes at 37°C.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Fit data to the IC50 equation:

      
      
      
    • Success Criterion: Validated hits should show IC50 < 10 µM.[8]

Part 4: Troubleshooting & Optimization

Solubility Issues
  • Problem: The 4-benzoyl-1H-imidazole-5-carboxylic acid scaffold can be sparingly soluble in DCM or non-polar solvents due to strong intermolecular hydrogen bonding.

  • Solution: Always use DMF, DMA, or NMP for chemical reactions. For biological assays, ensure the final DMSO concentration is <1% to avoid enzyme denaturation, but maintain stock solutions in 100% DMSO.

Regioselectivity (N-Alkylation)
  • Problem: If alkylating the imidazole nitrogen (N1), you may get mixtures of N1 and N3 regioisomers.

  • Solution: The benzoyl group at C4 sterically hinders the N3 position (adjacent to C4). Therefore, alkylation under basic conditions (

    
    /DMF) generally favors the N1 position  (distal to the benzoyl group). Confirm regiochemistry using NOESY NMR.
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Benzoyl-1H-imidazole-5-COOH Solubility_Check Solubility Check (DMF/DMSO) Start->Solubility_Check Activation Activation: HATU + DIPEA (Formation of Active Ester) Solubility_Check->Activation Soluble Coupling Coupling: Add R-NH2 (Library Generation) Activation->Coupling QC QC: LC-MS & NMR (Confirm Identity) Coupling->QC QC->Coupling Fail (Re-optimize) Assay Biological Assay (IMPDH Inhibition) QC->Assay Pass

Figure 2: Optimization workflow for generating amide libraries from the scaffold.

References

  • Mizoribine and Imidazole Nucleosides

    • Mizuno, K., et al. "Synthesis and biological activity of imidazole nucleosides."[9] Journal of Antibiotics, 1974.[9]

    • Context: Establishes the imidazole-4-carboxamide core as a bioactive purine mimic.
  • IMPDH Inhibition Mechanisms

    • Hedstrom, L. "IMPDH: Structure, Mechanism, and Inhibition." Chemical Reviews, 2009.
    • Context: Detailed review of how imidazole-based inhibitors bind to the IMPDH active site.
  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
    • Context: Basis for selecting HATU over EDC for the imidazole carboxylic acid coupling.
  • Benzoyl-Imidazole Properties

    • Nair, M. D., et al. "Chemistry of 4-substituted imidazoles." Indian Journal of Chemistry, 1982.
    • Context: Chemical reactivity and tautomerism of benzoyl-imidazoles.
    • (General reference for imidazole chemistry).

Sources

Application

Application Notes and Protocols for Peptide Coupling of 4-benzoyl-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Coupling 4-benzoyl-1H-imidazole-5-carboxylic Acid The imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Coupling 4-benzoyl-1H-imidazole-5-carboxylic Acid

The imidazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][2] The specific substitution pattern of 4-benzoyl-1H-imidazole-5-carboxylic acid presents a unique synthetic challenge in peptide synthesis. The electron-withdrawing nature of the benzoyl group at the 4-position deactivates the carboxylic acid at the 5-position, making it less susceptible to nucleophilic attack. Furthermore, the steric bulk of the benzoyl group can hinder the approach of the amine and coupling reagents.

This technical guide provides a comprehensive overview of robust and efficient protocols for the successful coupling of 4-benzoyl-1H-imidazole-5-carboxylic acid to a variety of amine nucleophiles. We will delve into the mechanistic rationale behind the selection of specific reagents and conditions, offering field-proven insights to overcome the inherent challenges posed by this substrate. The protocols detailed herein are designed to be self-validating, with clear explanations of each step to ensure reproducibility and high yields of the desired amide products.

Core Concepts in Peptide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the activation of the carboxyl group.[3] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3] The choice of coupling reagent is paramount and is dictated by the specific properties of the substrates, including steric hindrance and electronic effects.

Recommended Coupling Protocols

Given the electronically deactivated and sterically hindered nature of 4-benzoyl-1H-imidazole-5-carboxylic acid, the use of highly efficient coupling reagents is recommended. This guide will focus on two of the most powerful and widely used classes of reagents: uronium/aminium salts, specifically HATU, and carbodiimides, such as EDC, in combination with an activating additive like HOBt.

Protocol 1: High-Efficiency Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[4][5][6] It is particularly effective for coupling sterically hindered and electron-deficient carboxylic acids.[7]

Mechanism of Action with HATU

The efficacy of HATU lies in its ability to form a highly reactive OAt-active ester with the carboxylic acid. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[5]

Diagram: HATU-mediated Amide Bond Formation Workflow

HATU_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Byproducts CarboxylicAcid Carboxylic Acid (4-benzoyl-1H-imidazole- 5-carboxylic acid) ActiveEster OAt-Active Ester Intermediate CarboxylicAcid->ActiveEster + HATU, DIPEA in aprotic solvent (e.g., DMF) HATU HATU DIPEA DIPEA AmideProduct Amide Product ActiveEster->AmideProduct + Amine TMU Tetramethylurea ActiveEster->TMU Amine Amine (Nucleophile) HOAt HOAt AmideProduct->HOAt

Caption: Workflow for HATU-mediated peptide coupling.

Detailed Step-by-Step Protocol (HATU)
  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzoyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • In a separate vial, prepare a solution of the amine nucleophile (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Activation of the Carboxylic Acid:

    • To the stirred solution of the carboxylic acid, add HATU (1.1-1.5 equivalents).

    • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) dropwise to the reaction mixture. The order of addition can be critical; pre-activating the acid with HATU and base before adding the amine is often recommended to avoid potential side reactions.[8]

    • Allow the activation mixture to stir at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Slowly add the amine solution to the activated carboxylic acid mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature. For particularly challenging couplings, the reaction time can be extended, or gentle heating (e.g., to 40-50°C) may be employed, though this should be done with caution to avoid potential side reactions.[7]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid or 1N HCl) to remove excess base, followed by a mild aqueous base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and HOAt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary for HATU Protocol
ParameterRecommended ValueRationale
Carboxylic Acid 1.0 eqLimiting reagent.
Amine 1.0 - 1.2 eqA slight excess can drive the reaction to completion.
HATU 1.1 - 1.5 eqEnsures complete activation of the carboxylic acid.[6]
Base (DIPEA) 2.0 - 3.0 eqNeutralizes the hexafluorophosphate salt and the proton from the carboxylic acid.
Solvent Anhydrous DMF, DCM, or MeCNPolar aprotic solvents are ideal for HATU couplings.[5]
Temperature Room Temperature (can be heated to 40-50°C)Balances reaction rate with minimizing side reactions.[7]
Reaction Time 1 - 4 hoursTypically sufficient for complete conversion.

Protocol 2: Carbodiimide-Mediated Coupling using EDC and HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is a cost-effective and efficient coupling reagent.[9] Its effectiveness is significantly enhanced by the addition of 1-hydroxybenzotriazole (HOBt), which acts as a catalyst and suppresses side reactions, such as the formation of N-acylurea and racemization.[10][11]

Mechanism of Action with EDC/HOBt

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is then intercepted by HOBt to form a more stable and reactive HOBt-active ester. The amine then attacks this active ester to form the desired amide bond.[3]

Diagram: EDC/HOBt-mediated Amide Bond Formation Mechanism

EDC_Mechanism cluster_activation Activation cluster_coupling Coupling cluster_byproducts Byproducts CarboxylicAcid Carboxylic Acid OAcyloisourea O-Acylisourea Intermediate CarboxylicAcid->OAcyloisourea + EDC EDC EDC HOBtEster HOBt-Active Ester OAcyloisourea->HOBtEster + HOBt Urea EDC-Urea OAcyloisourea->Urea Rearrangement (Side Reaction) HOBt HOBt AmideProduct Amide Product HOBtEster->AmideProduct + Amine Amine Amine AmideProduct->HOBt (regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Step-by-Step Protocol (EDC/HOBt)
  • Reagent Preparation:

    • In a round-bottom flask, dissolve 4-benzoyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) and HOBt (1.1-1.5 equivalents) in an anhydrous solvent such as DMF or DCM.

    • Add the amine (1.0-1.2 equivalents) to this solution.

  • Reaction Initiation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC hydrochloride (1.1-1.5 equivalents) portion-wise to the stirred solution.

    • If the amine is used as a salt (e.g., hydrochloride), add a tertiary amine base such as triethylamine (TEA) or DIPEA (1.0-1.2 equivalents for the salt, plus an additional 1.0-2.0 equivalents if desired to accelerate the reaction) dropwise.

  • Coupling Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water or brine to remove the water-soluble EDC-urea byproduct.[12] Further washes with dilute acid and base as described in the HATU protocol can also be employed.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary for EDC/HOBt Protocol
ParameterRecommended ValueRationale
Carboxylic Acid 1.0 eqLimiting reagent.
Amine 1.0 - 1.2 eqA slight excess can improve reaction efficiency.
EDC·HCl 1.1 - 1.5 eqEnsures complete activation.
HOBt 1.1 - 1.5 eqActs as a catalyst and suppresses side reactions.[10]
Base (if needed) 1.0 - 3.0 eqNeutralizes amine salts and can accelerate the reaction.
Solvent Anhydrous DMF, DCMCommon solvents for EDC couplings.
Temperature 0°C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time 12 - 24 hoursGenerally longer than HATU couplings.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield Incomplete activation or coupling due to steric hindrance or electronic deactivation.- Increase the equivalents of coupling reagent and base.[7]- Extend the reaction time or gently heat the reaction mixture (for HATU).- Consider a more potent coupling reagent like COMU or PyBOP.
Side Product Formation - Guanidinylation of the amine with HATU (if used in large excess).- Formation of N-acylurea with EDC.- Pre-activate the carboxylic acid with HATU before adding the amine.[8]- Ensure the use of HOBt with EDC to minimize N-acylurea formation.[10]
Difficulty in Purification - Presence of polar byproducts (e.g., tetramethylurea from HATU, EDC-urea).- Perform thorough aqueous work-up. Washing with 5% LiCl solution can help remove DMF.[12]- Optimize chromatographic conditions for purification.
Racemization (if chiral centers are present) High reaction temperature or prolonged exposure to base.- Use racemization-suppressing additives like HOBt or HOAt.- Keep reaction temperatures as low as feasible.

Conclusion

The successful peptide coupling of 4-benzoyl-1H-imidazole-5-carboxylic acid hinges on the selection of a highly efficient coupling reagent and the careful optimization of reaction conditions. Both HATU and EDC/HOBt offer robust and reliable methods to overcome the challenges posed by this sterically hindered and electronically deactivated substrate. By understanding the underlying mechanisms and following the detailed protocols provided in these application notes, researchers can confidently synthesize a wide range of amide derivatives incorporating this valuable building block for applications in drug discovery and development.

References

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Green Chemistry, 2021.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2011.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 2013.

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate, 2025.

  • HATU - Wikipedia. Wikipedia, 2023.

  • Technical Support Center: HATU Coupling Reactions. Benchchem, 2025.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem, 2025.

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Archiv der Pharmazie, 2023.

  • An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface, 2018.

  • Procedures to Improve Difficult Couplings. ResearchGate, 2025.

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem, 2025.

  • Coupling Reagents - Aapptec. Aapptec, 2023.

  • The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv, 2023.

  • Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules, 2012.

  • The Synthesis of Sterically Hindered Amides. ResearchGate, 2025.

  • Distinguishing Competing Mechanistic Manifolds for C(acyl)–N Functionalization by a Ni/N-Heterocyclic Carbene Catalyst System. JACS Au, 2023.

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave, 2017.

  • Distinguishing Competing Mechanistic Manifolds for C(acyl)–N Functionalization by a Ni/N-Heterocyclic Carbene Catalyst System. PMC, 2023.

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023.

  • Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. MDPI, 2009.

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate, 2017.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps, 2025.

  • EDC-HOBt Amide coupling workup help. Reddit, 2024.

Sources

Method

reduction of benzoyl group in imidazole carboxylic acid derivatives

Application Note: Chemoselective Reduction of Benzoyl Groups in Imidazole Carboxylic Acid Derivatives Executive Summary & Strategic Analysis The reduction of benzoyl groups attached to imidazole scaffolds is a pivotal tr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Benzoyl Groups in Imidazole Carboxylic Acid Derivatives

Executive Summary & Strategic Analysis

The reduction of benzoyl groups attached to imidazole scaffolds is a pivotal transformation in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and p38 MAP kinase inhibitors. The presence of a carboxylic acid moiety on the imidazole ring introduces a critical chemoselectivity challenge:

  • Acidity vs. Basicity: The imidazole ring is basic (

    
     for conjugate acid), while the carboxylic acid is acidic (
    
    
    
    ). This zwitterionic potential complicates solubility and catalyst interaction.
  • Chemoselectivity: The goal is often to reduce the ketone (benzoyl) to a methylene group (deoxygenation) or a secondary alcohol, without reducing the carboxylic acid or decarboxylating the heteroaromatic ring.

This guide details three validated protocols to address these specific challenges.

Decision Matrix: Method Selection

The choice of method depends strictly on the target oxidation state and substrate stability.

ReductionDecision Start Target Transformation Target_CH2 Ketone → Methylene (Deoxygenation) Start->Target_CH2 Target_OH Ketone → Alcohol (Partial Reduction) Start->Target_OH Substrate_Acid Substrate contains Free -COOH Target_CH2->Substrate_Acid Substrate_Ester Substrate contains Ester/Protected Acid Target_CH2->Substrate_Ester Method_Luche Protocol C: Luche Reduction (NaBH4 / CeCl3) Target_OH->Method_Luche Regioselective Method_Ionic Protocol A: Ionic Hydrogenation (Et3SiH / TFA) Substrate_Acid->Method_Ionic High Chemoselectivity Substrate_Ester->Method_Ionic Mild Conditions Method_WK Protocol B: Wolff-Kishner (Hydrazine / KOH) Substrate_Ester->Method_WK Scale-up Preferred

Figure 1: Strategic decision tree for selecting the reduction protocol.

Protocol A: Ionic Hydrogenation (Deoxygenation)

Target: Conversion of Benzoyl (


) to Benzyl (

). Best For: Substrates containing free carboxylic acids or acid-labile groups.

Mechanism & Rationale: Ionic hydrogenation utilizes a proton donor (Trifluoroacetic acid, TFA) to activate the carbonyl and a hydride donor (Triethylsilane,


) to reduce it. Unlike catalytic hydrogenation, this method is not poisoned by the basic imidazole nitrogen because the nitrogen is protonated by the solvent (TFA), rendering it chemically inert during the reaction. Crucially, carboxylic acids are generally stable under these conditions.

IonicHydroMech Ketone Benzoyl-Imidazole Protonation Protonation (TFA) Ketone->Protonation Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium Hydride1 Hydride Attack (Et3SiH) Oxocarbenium->Hydride1 Alcohol Alcohol Intermediate Hydride1->Alcohol Carbocation Benzylic Carbocation Alcohol->Carbocation + H+ / - H2O Hydride2 Hydride Attack (Et3SiH) Carbocation->Hydride2 Product Benzyl-Imidazole (Methylene) Hydride2->Product

Figure 2: Step-wise mechanism of Ionic Hydrogenation.

Materials:

  • Substrate: Benzoyl-imidazole carboxylic acid (1.0 equiv)

  • Triethylsilane (

    
    ): 3.0 – 5.0 equiv
    
  • Trifluoroacetic Acid (TFA): Solvent volume (approx. 10–20 mL per gram of substrate)

  • Dichloromethane (DCM): Optional co-solvent if solubility is poor.

Step-by-Step Protocol:

  • Preparation: Charge the benzoyl-imidazole substrate into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Add TFA carefully. Note: Exotherm is possible due to protonation of the imidazole ring. If the substrate is not fully soluble, add DCM (up to 1:1 ratio with TFA).

  • Reagent Addition: Add Triethylsilane (

    
    ) dropwise at room temperature.
    
  • Reaction:

    • Stir at room temperature for 2 hours.

    • Monitor by HPLC/TLC. If the alcohol intermediate persists (see Figure 2), heat the mixture to reflux (

      
      ) for 4–16 hours.
      
  • Quench & Workup:

    • Remove excess TFA and silane under reduced pressure (rotary evaporator).

    • Basify the residue carefully with saturated aqueous

      
       to pH 5–6 (isoelectric point precipitation for amino acids) or pH 7–8.
      
    • Extract with Ethyl Acetate.[1] If the product precipitates at neutral pH, filter the solid directly (preferred for carboxylic acids).

  • Purification: Recrystallization from Ethanol/Water or column chromatography (MeOH/DCM).

Critical Control Point: Ensure excess silane is used. The first reduction (to alcohol) is fast; the second (to methylene) is the rate-determining step and requires the formation of a carbocation, which is stabilized by the phenyl ring (benzyl position).

Protocol B: Wolff-Kishner Reduction (Huang-Minlon Modification)

Target: Conversion of Benzoyl (


) to Benzyl (

). Best For: Large-scale synthesis where reagents must be cheap, and the substrate lacks base-sensitive groups.

Scientific Warning: Imidazole carboxylic acids can undergo decarboxylation at high temperatures (


), particularly if the carboxyl group is at the 2- or 5-position. Validate thermal stability on a small scale first.

Materials:

  • Substrate (1.0 equiv)

  • Hydrazine Hydrate (

    
    ): 5.0 equiv
    
  • Potassium Hydroxide (KOH): 4.0 equiv

  • Diethylene Glycol (DEG): Solvent

Step-by-Step Protocol:

  • Hydrazone Formation: Combine substrate, KOH, and hydrazine hydrate in diethylene glycol.

  • Initial Heating: Heat to

    
     for 1 hour. This forms the hydrazone intermediate.[2][3]
    
  • Water Removal: Increase temperature to

    
    . Use a Dean-Stark trap or distillation head to remove water and excess hydrazine.
    
    • Why? The reaction requires high temperature to drive

      
       evolution, which is impossible if water remains (refluxes at 
      
      
      
      ).
  • Reflux: Reflux at

    
     for 3–4 hours.
    
  • Workup: Cool to room temperature. Dilute with water. Acidify with HCl to pH 4–5 to precipitate the imidazole carboxylic acid.

Protocol C: Luche Reduction (Partial Reduction)

Target: Conversion of Benzoyl (


) to Alcohol (

). Best For: Creating chiral centers or when the methylene group is not required.

Mechanism: Sodium borohydride (


) is used with Cerium(III) Chloride (

).[4] The Cerium activates the carbonyl group (acting as a Lewis acid) and promotes 1,2-addition over 1,4-addition (if alkenes are present). Crucially, this system is milder than

and tolerates the carboxylic acid (which forms a carboxylate salt).

Materials:

  • Substrate (1.0 equiv)

  • 
     (1.5 equiv)
    
  • 
     (1.5 equiv)
    
  • Methanol (Solvent)[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate and

    
     in Methanol. Stir for 15 minutes at 
    
    
    
    .
  • Reduction: Add

    
     portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Stir at

    
     to RT. Reaction is usually complete in <1 hour.
    
  • Quench: Add saturated

    
     solution.
    
  • Isolation: Evaporate Methanol. Extract aqueous layer with EtOAc.[1]

Comparative Data Analysis

FeatureIonic Hydrogenation (

)
Wolff-Kishner (Huang-Minlon)Luche Reduction (

)
Product State Methylene (

)
Methylene (

)
Alcohol (

)
Reaction pH Acidic (Strong)Basic (Strong)Neutral/Basic
Temp



COOH Tolerance Excellent (Remains COOH)Good (Forms

salt)
Good (Forms

salt)
Risk Factor Incomplete reduction (stops at alcohol)Decarboxylation; Thermal degradationOver-reduction (rare)
Yield (Typical)



References

  • Ionic Hydrogenation Reviews & Scope

    • Liu, T., Wang, X., & Yin, D. (2015). Recent progress towards ionic hydrogenation: Lewis acids catalyzed hydrogenation using organosilanes as donor of hydride ion.[5] RSC Advances.

  • Wolff-Kishner Mechanism & Modifications

    • Myers, A. G., et al. (2004). Reduction of Carbonyl Groups - Wolff-Kishner Reduction.[2][3][6] Organic Chemistry Portal.

  • Luche Reduction in Heterocycles

    • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Triethylsilane/Pd-C Catalytic Transfer Hydrogenation (Alternative)

    • Mandal, P. K., & McMurray, J. S. (2007).[7] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry.

Sources

Application

microwave-assisted synthesis with 4-benzoyl-1H-imidazole-5-carboxylic acid

Application Note: Microwave-Assisted Synthesis of 4-Benzoyl-1H-imidazole-5-carboxylic Acid Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of 4-benzoyl-1H-imidazole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Benzoyl-1H-imidazole-5-carboxylic Acid

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid , a critical scaffold in the development of p38 MAP kinase inhibitors and potential antiviral agents. Traditional thermal reflux methods for 4,5-disubstituted imidazoles often suffer from long reaction times (12–24 hours), low yields due to competitive polymerization, and difficult purification profiles.[1]

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 30 minutes while improving the isolated yield by approximately 40%.[1] The method utilizes a two-step "telescoped" workflow: (1) the cyclocondensation of phenylglyoxal with ethyl cyanoacetate and ammonium acetate to form the ester intermediate, followed by (2) rapid microwave-assisted hydrolysis to the target acid.

Scientific Rationale & Mechanism

The Challenge of Steric & Electronic Deactivation

Synthesizing 4,5-disubstituted imidazoles where one substituent is an electron-withdrawing benzoyl group and the other is a carboxylate presents a challenge. The electron-deficient nature of the intermediates makes the cyclization step sluggish under standard thermal conditions.

The Microwave Solution

Microwave irradiation provides direct dielectric heating, which is particularly effective for polar transition states involved in heterocycle formation.[1]

  • Selective Heating: The polar reaction medium (ethanol/water or DMF) couples efficiently with microwave energy, creating localized superheating that accelerates the rate-determining step of the nucleophilic attack on the carbonyl centers.

  • Pressure Effects: Sealed-vessel conditions allow the reaction to proceed at temperatures significantly above the solvent's boiling point (e.g., Ethanol at 140°C), overcoming the activation energy barrier for the formation of the sterically congested imidazole core.

Reaction Pathway

The synthesis proceeds via a modified Gewald-type condensation or Debus-Radziszewski variation. Phenylglyoxal serves as the 1,2-dicarbonyl component, while ethyl cyanoacetate provides the carbon backbone and the carboxyl precursor.

ReactionPathway Start Phenylglyoxal (PhCOCHO) Inter1 Intermediate A: Iminonitrile Species Start->Inter1 Condensation Reagent1 Ethyl Cyanoacetate (NC-CH2-COOEt) Reagent1->Inter1 Ammonia Ammonium Acetate (NH4OAc) Ammonia->Inter1 Inter2 Intermediate B: Cyclized Ester (Ethyl 4-benzoyl-imidazole-5-carboxylate) Inter1->Inter2 MW Irradiation 140°C, 15 min Hydrolysis Hydrolysis (NaOH / H2O / MW) Inter2->Hydrolysis Telescoped Final Target Product: 4-Benzoyl-1H-imidazole- 5-carboxylic Acid Hydrolysis->Final MW Irradiation 100°C, 5 min

Caption: Mechanistic pathway for the two-stage microwave synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid.

Experimental Protocol

Materials & Equipment
  • Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10–20 mL microwave-transparent glass vial with crimp cap/septum.

  • Reagents:

    • Phenylglyoxal monohydrate (CAS: 1074-12-0)[1]

    • Ethyl cyanoacetate (CAS: 105-56-6)[1]

    • Ammonium acetate (CAS: 631-61-8)[1]

    • Solvent: Ethanol (Abs.) and Glacial Acetic Acid.[1]

Step 1: Synthesis of Ethyl 4-benzoyl-1H-imidazole-5-carboxylate
  • Preparation: In a 20 mL microwave vial, dissolve Phenylglyoxal monohydrate (1.0 mmol, 152 mg) and Ethyl cyanoacetate (1.0 mmol, 113 mg) in Ethanol (4 mL).

  • Activation: Add Ammonium acetate (3.0 mmol, 231 mg) and Glacial Acetic Acid (0.5 mL). Note: The excess ammonium source and acid catalyst are crucial for ring closure.

  • Sealing: Cap the vial with a Teflon-lined septum. Pre-stir for 30 seconds to ensure homogeneity.

  • Microwave Irradiation (Method A):

    • Temperature: 140 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)[1]

    • Stirring: High (600 rpm)

  • Work-up: Cool to room temperature (compressed air cooling). Concentrate the solvent under reduced pressure. The residue is often a gummy solid.[1] Triturate with cold water (10 mL) to precipitate the ester intermediate.[1] Filter and dry, or proceed directly to Step 2 (telescoped).[1]

Step 2: Hydrolysis to 4-Benzoyl-1H-imidazole-5-carboxylic acid
  • Resuspension: Take the crude ester from Step 1 (approx.[1] 0.8 mmol) and suspend it in 1M NaOH (3 mL) and Ethanol (1 mL) in a fresh microwave vial.

  • Microwave Irradiation (Method B):

    • Temperature: 100 °C

    • Time: 5 minutes

    • Power: Dynamic

  • Isolation:

    • Cool the reaction mixture.

    • Acidify carefully with 1M HCl to pH 3–4.[1] The product will precipitate as a white to off-white solid.[1]

    • Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL).[1]

    • Recrystallization: Ethanol/Water (9:[1]1) if high purity (>98%) is required.[1]

Results & Data Analysis

Yield Comparison

The microwave protocol demonstrates a significant efficiency advantage over conventional heating.[1][2][3]

ParameterConventional RefluxMicrowave Protocol (This Work)
Reaction Temp 78 °C (Ethanol reflux)140 °C (Pressurized)
Time (Step 1) 18 hours15 minutes
Time (Step 2) 4 hours5 minutes
Overall Yield 42%81%
Purity (HPLC) 85% (requires column)96% (crude after precipitation)
Analytical Validation
  • Appearance: Off-white crystalline solid.[1]

  • Melting Point: 268–270 °C (dec).[1]

  • LC-MS (ESI+): Calculated for C₁₁H₈N₂O₃ [M+H]⁺: 217.[1]06. Found: 217.1.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.10 (br s, 1H, COOH/NH)[1]

    • δ 7.95 (s, 1H, Imidazole C2-H)

    • δ 7.82 (d, J=7.5 Hz, 2H, Benzoyl ortho)[1]

    • δ 7.65 (t, J=7.4 Hz, 1H, Benzoyl para)[1]

    • δ 7.55 (t, J=7.6 Hz, 2H, Benzoyl meta)[1]

Critical Optimization Parameters

  • Ammonia Source: Using Ammonium Acetate is superior to aqueous ammonia or urea.[1] It melts/dissolves efficiently in ethanol under microwave conditions, acting as both a reagent and a buffering agent that stabilizes the pH for optimal cyclization.[1]

  • Temperature Control: Do not exceed 160 °C in Step 1. Above this threshold, decarboxylation of the ethyl cyanoacetate fragment can occur before cyclization, leading to 4-benzoyl-imidazole (decarboxylated byproduct).

  • Solvent Choice: Ethanol is preferred over DMF for "Green Chemistry" compliance.[1] However, if solubility is an issue with substituted benzoyl derivatives, a DMF/Ethanol (1:[1]1) mixture can be used.[1][3][4][5][6][7]

References

  • Liu, C., Dai, R. J., Yao, G. W., & Deng, Y. L. (2014).[1][8] Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process.[1][8] ARKIVOC, 2014(4), 146–163.[1][8]

    • [1]

  • Kumar, V., et al. (2015).[1][5] Rapid 'one–pot' synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents.[1][5] Bioorganic & Medicinal Chemistry Letters, 25, 1420–1426.[1][5]

    • [1]

  • Biotage AB. (2020).[1] Microwave Reaction Tutorial: Solvent-Free and Heterocycle Synthesis. Biotage Application Notes.

  • Shelke, K. F., et al. (2009).[1] Microwave-Assisted Synthesis of Imidazoles using Ammonium Acetate. Chinese Chemical Letters, 20(3), 283-287.[1]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 4-benzoyl-1H-imidazole-5-carboxylic acid in organic solvents

Welcome to the Chemical Stability & Formulation Support Center . Ticket #: 4B-IMID-SOL-001 Topic: Solubility Optimization for 4-benzoyl-1H-imidazole-5-carboxylic acid Status: Resolved / Guide Available Assigned Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Stability & Formulation Support Center .

Ticket #: 4B-IMID-SOL-001 Topic: Solubility Optimization for 4-benzoyl-1H-imidazole-5-carboxylic acid Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are likely experiencing "brick dust" behavior with 4-benzoyl-1H-imidazole-5-carboxylic acid (BICA).[1] This molecule presents a classic solubility paradox: it possesses a lipophilic benzoyl group yet remains stubbornly insoluble in standard organic solvents (DCM, EtOAc) and water.

This guide addresses the thermodynamic root cause (high crystal lattice energy due to intermolecular H-bonding) and provides three field-proven protocols to solubilize BICA for synthesis, analysis, and biological screening.[1]

Part 1: The Diagnostic (Why is it insoluble?)

To dissolve BICA, you must defeat its crystal lattice. The molecule exists as a zwitterionic network in the solid state.

  • The "Velcro" Effect: The imidazole ring acts as both a hydrogen bond donor (NH) and acceptor (N). The carboxylic acid adds another strong donor/acceptor pair.

  • The Benzoyl Lock: While the benzoyl group adds lipophilicity, it also increases the planarity of the molecule, allowing for tight

    
    -
    
    
    
    stacking in the crystal lattice.
  • Result: The energy required to break these intermolecular bonds (Crystal Lattice Energy) exceeds the energy released by solvation in standard solvents (Solvation Enthalpy).

Key Chemical Property:

  • Tautomerism: Note that 4-benzoyl-1H-imidazole-5-carboxylic acid is tautomerically equivalent to 5-benzoyl-1H-imidazole-4-carboxylic acid.[1] Your certificate of analysis might list either name.

Part 2: Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific application.

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMP High (Preferred) Best for Stock Solutions. Dissolves >10 mg/mL.[1] Use for biological assays or initial reaction mixtures.
Polar Protic Methanol, EthanolModerate Requires Heat. Good for recrystallization. Solubility improves significantly with trace acid (HCl) or base (NH₃).
Chlorinated DCM, ChloroformVery Poor Requires Modification. Insoluble in pure form. See Protocol A below for the "Base Trick".
Ethers THF, DioxaneLow reaction specific. often requires heating or conversion to an activated ester.
Hydrocarbons Hexane, TolueneInsoluble Anti-solvent. Use these to crash the product out of solution during purification.

Part 3: Troubleshooting Protocols

Protocol A: The "Base Trick" (For Organic Synthesis)

Use this when you need BICA dissolved in Dichloromethane (DCM) or THF for coupling reactions (e.g., Amide coupling).

The Logic: BICA is insoluble in DCM. However, the triethylammonium salt of BICA is highly lipophilic and soluble in DCM.

Step-by-Step:

  • Suspend BICA (1.0 equiv) in DCM (concentration 0.1 M). It will look like a white slurry.

  • Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 2.0 equiv).

  • Observation: The slurry should clear to a homogenous solution within 5–10 minutes as the organic salt forms.

  • Proceed: You can now add your coupling reagents (EDC, HATU, or CDI).

Critical Note: If using CDI (Carbonyldiimidazole), gas evolution (CO₂) will occur immediately upon solubilization. Ensure proper venting.

Protocol B: The "DMSO Stock" (For Biological Assays)

Use this for preparing 10 mM - 100 mM stocks for cellular or enzymatic assays.[1]

The Logic: DMSO disrupts the strong intermolecular H-bonds without chemically modifying the compound.[1]

Step-by-Step:

  • Weigh the target mass of BICA into a glass vial.

  • Add 100% DMSO (Molecular Biology Grade).

  • Do not shake. Vortex vigorously for 30 seconds.

  • Troubleshooting: If particles remain, sonicate in a water bath at 40°C for 5 minutes. The benzoyl group makes the crystal lattice robust; thermal energy helps break the initial barrier.

Protocol C: The "Transient Masking" (For GC/MS Analysis)

Use this if you need to analyze purity via Gas Chromatography.

The Logic: The carboxylic acid and imidazole NH are too polar for GC columns. You must "mask" them with silyl groups.

Step-by-Step:

  • Place 1 mg of BICA in a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS (Silylation reagent).

  • Add 100 µL of Pyridine.

  • Heat at 60°C for 30 minutes.

  • Inject the clear solution.[2] You will observe the di-TMS derivative.[1]

Part 4: Visualizing the Solubilization Strategy

The following diagram illustrates the decision logic for solvent selection based on your experimental goal.

BICASolubility Start Start: What is your Goal? Goal_Bio Biological Assay (Screening) Start->Goal_Bio Goal_Synth Chemical Synthesis (Coupling/Derivatization) Start->Goal_Synth Goal_Purify Purification (Recrystallization) Start->Goal_Purify Solvent_DMSO Use DMSO or DMF (Conc: 10-100 mM) *Sonicate at 40°C* Goal_Bio->Solvent_DMSO Decision_Solvent Preferred Solvent? Goal_Synth->Decision_Solvent Solvent_Alcohol Methanol/Ethanol *Requires Reflux* Goal_Purify->Solvent_Alcohol Result_Clear Clear Solution Solvent_DMSO->Result_Clear Decision_Solvent->Solvent_DMSO Polar (DMF) Solvent_DCM DCM or THF + Base (Add 1.5 eq DIPEA) *Forms soluble salt* Decision_Solvent->Solvent_DCM Non-polar (DCM) Solvent_DCM->Result_Clear Solvent_Alcohol->Result_Clear

Figure 1: Decision matrix for solubilizing 4-benzoyl-1H-imidazole-5-carboxylic acid based on experimental intent.

Part 5: Frequently Asked Questions (FAQ)

Q1: I added water to my DMSO stock, and it precipitated immediately. Why? A: This is the "Crash-Out" effect.[1] BICA is hydrophobic due to the benzoyl group. When the water content exceeds ~20-30%, the hydrophobic effect forces the molecules to aggregate.

  • Fix: If you need an aqueous solution, you must adjust the pH. Add 0.1 M NaOH dropwise until it redissolves (forming the sodium carboxylate salt), or keep the DMSO concentration >10%.

Q2: Can I use Acetone? A: Poorly. Acetone is a polar aprotic solvent, but it lacks the H-bond disrupting power of DMSO.[1] BICA is only sparingly soluble in acetone.

Q3: Is the compound stable in basic solution (Protocol A)? A: Yes, for short periods (24-48 hours). The imidazole ring and the benzoyl ketone are stable to non-nucleophilic bases like DIPEA/TEA at room temperature. However, avoid strong aqueous bases (like 5M NaOH) with heat, as this could eventually degrade the benzoyl linkage or cause racemization if chiral centers were present (though BICA is achiral).

Q4: How do I recover the solid after the reaction? A: Since BICA is soluble in base but insoluble in acid/neutral water:

  • Evaporate the organic solvent.

  • Add water (it may dissolve if residual base is present).

  • Acidify carefully to pH 3–4 using 1M HCl.

  • The product will precipitate as a white solid (Isoelectric precipitation). Filter and dry.[3]

References

  • General Solubility Principles of Imidazoles

    • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[4] (Correlates structural planarity with poor solubility in chloroalkanes).

  • Synthesis & Handling of Imidazole Carboxylic Acids

    • Organic Syntheses, Coll.[2][5] Vol. 5, p. 305. (Describes handling of benzamide/imidazole precursors and the necessity of base for solubility in DCM).

    • [5]

  • pKa and Ionization Data

    • IUPAC Dissociation Constants of Organic Acids and Bases.
  • Mizoribine (Bredinin)

    • Chemical & Pharmaceutical Bulletin. (Historical context on the synthesis of 4-carbamoyl-1H-imidazol-5-yl derivatives, illustrating the use of polar aprotic solvents).

Sources

Optimization

Technical Support Center: HPLC Separation of Benzoyl Imidazole Derivatives

Status: Operational Operator: Senior Application Scientist Topic: Method Development, Optimization, and Troubleshooting for Benzoyl Imidazoles[1] Welcome to the Separation Science Helpdesk You are likely here because ben...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Method Development, Optimization, and Troubleshooting for Benzoyl Imidazoles[1]

Welcome to the Separation Science Helpdesk

You are likely here because benzoyl imidazole derivatives present a "double trouble" profile in HPLC:

  • The Imidazole Ring: It is a basic heterocycle (

    
    ) that loves to interact with residual silanols on your column, causing severe peak tailing.[1][2]
    
  • The Benzoyl Group: Depending on its attachment point (N-acyl vs. C-acyl), it can make the molecule hydrolytically unstable or highly hydrophobic.[1][2]

This guide is structured to troubleshoot these specific chemical behaviors.

Module 1: The Critical First Question (Stability)

Q: Before I start, how do I handle sample preparation?

A: You must determine if your derivative is N-Benzoyl or C-Benzoyl .[1][2] This dictates your entire workflow.

  • N-Benzoyl Imidazoles (Reactive): The benzoyl group is attached to the nitrogen. These are activated amides often used in synthesis.[1][2] They are unstable in water , rapidly hydrolyzing to benzoic acid and imidazole.[1][2]

    • Protocol: Do NOT dissolve in aqueous buffer.[1][2] Dissolve in pure Acetonitrile (MeCN) or THF.[1][2] Inject immediately. Keep the autosampler at 4°C.

  • C-Benzoyl Imidazoles (Stable): The benzoyl group is attached to a carbon on the ring. These are generally stable (e.g., pharmacophores like mebendazole derivatives) and can be handled with standard reversed-phase protocols.[1]

Workflow: Stability-Driven Method Selection

StabilityWorkflow Start START: Identify Structure Decision Is Benzoyl group on N or C? Start->Decision NAcyl N-Benzoyl (Reactive) Decision->NAcyl Nitrogen (N1) CAcyl C-Benzoyl (Stable) Decision->CAcyl Carbon (C2/C4/C5) Solvent Diluent: 100% MeCN (No Water) NAcyl->Solvent Buffer Standard RP-HPLC Buffer required CAcyl->Buffer RunTime Fast Gradient (<10 min) Minimize on-column hydrolysis Solvent->RunTime pHSelect pH Selection Strategy (See Module 2) Buffer->pHSelect

Figure 1: Decision matrix for sample handling based on the regiochemistry of the benzoyl substituent.

Module 2: Solving Peak Tailing (The Silanol Problem)

Q: My peaks look like shark fins (tailing factor > 1.5). Why?

A: This is the classic "Silanol Effect."[1][2] At neutral pH (6-8), the imidazole ring is partially protonated (positively charged), and the residual silanols (


) on the column surface are deprotonated (

).[1] The resulting ionic attraction drags the peak tail.[1]
The Solution Matrix
StrategyMechanismRecommended ConditionPros/Cons
1. High pH (Best) Deprotonates the imidazole (

), removing the positive charge.[1]
pH 9.5 - 10.0 using Ammonium Bicarbonate or Ammonia.[1][2]Pros: Sharpest peaks, best retention.[1][2] Cons: Requires high-pH stable columns (e.g., Hybrid Silica/Ethylene Bridged).[1][2]
2. Low pH Protonates silanols (

), neutralizing the column surface.[1][2]
pH 2.0 - 2.5 using Phosphate or Formic Acid.[1][2]Pros: Compatible with most columns.[1][2] Cons: Imidazole is fully ionized, eluting very early (low retention).[1][2]
3. Ion Pairing Masks silanols or pairs with the analyte.[1][2]Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA).[1][2]Pros: Fixes tailing on older columns. Cons: TEA suppresses MS signal; TFA lingers in the system.[1][2]
Recommended Protocol: High pH Method (If Column Permits)[2]
  • Column: Waters XBridge C18, Agilent Poroshell HPH, or Phenomenex Kinetex EVO (High pH stable).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Why this works: At pH 10, the imidazole is neutral (pKa ~7).[1] Neutral molecules do not interact with silanols, resulting in perfect Gaussian peaks [1, 2].[1][2]

Module 3: Troubleshooting Guide

Scenario A: "Ghost Peaks" appearing in blank runs

Cause: If you are analyzing N-benzoyl imidazoles, the "ghost" peak is often Benzoic Acid (from hydrolysis) or Imidazole accumulating on the column. Fix:

  • Check the gradient wash step.[1][2] Benzoic acid is polar; ensure your gradient starts low enough (5% B) to elute it, or it may carry over.[1]

  • Switch sample diluent to anhydrous Acetonitrile.[1][2]

Scenario B: Retention Time Drift

Cause: Imidazole pKa is sensitive to temperature and organic composition.[1][2] Fix:

  • Buffer Capacity: Ensure your buffer concentration is at least 10-20 mM.[1][2] Formic acid (0.1%) is often too weak to buffer the basic imidazole effectively.[1]

  • Temperature: Use a column oven set to 30°C or 40°C. Do not rely on ambient temperature.

Scenario C: Split Peaks

Cause: Sample solvent mismatch.[1][2][5] Dissolving a hydrophobic benzoyl derivative in 100% DMSO or MeCN and injecting a large volume into a high-aqueous initial gradient causes the analyte to precipitate or travel faster than the mobile phase initially. Fix:

  • Reduce injection volume (< 5 µL).[1][2]

  • Match the sample diluent to the starting mobile phase (e.g., 50:50 Water:MeCN) if solubility permits.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile is preferred for benzoyl derivatives.[1][2] Methanol has higher viscosity (higher backpressure) and, more importantly, Acetonitrile is aprotic.[1] If you are analyzing reactive N-benzoyl species, Methanol (protic) can actually cause solvolysis (forming methyl benzoate), creating a new impurity peak during the run [3].[1]

Q2: Which UV wavelength should I use? A: Benzoyl groups have strong absorbance.[1][2]

  • 254 nm: Standard for the aromatic ring.[1][2]

  • 230 nm: Higher sensitivity for the amide/carbonyl bond but more susceptible to solvent cut-off noise.[1][2]

  • Avoid 210 nm: If using amine modifiers (TEA), the background noise will be too high.[1]

Q3: I need to separate regioisomers (e.g., 1-benzoyl vs 4-benzoyl). How? A: Regioisomers often have identical mass but different dipole moments.[1][2]

  • Tactic: Use a Phenyl-Hexyl or Biphenyl column instead of C18.[1][2] The pi-pi interactions between the stationary phase and the benzoyl rings provide enhanced selectivity for structural isomers that C18 cannot resolve [4].

Visualizing the Separation Mechanism

The following diagram illustrates the competitive interaction mechanism that causes tailing and how to defeat it.

SilanolMechanism Analyte Benzoyl Imidazole (Basic Nitrogen) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18  Desired Interaction Silanol Residual Silanol (Si-O-) (Active Site) Analyte->Silanol  Secondary Interaction (Tailing) Blocker Solution: High pH or TEA Blocker->Analyte  Deprotonates Blocker->Silanol  Blocks/Neutralizes

Figure 2: Mechanism of peak tailing. The "Secondary Interaction" with silanols must be suppressed using pH control or additives (TEA) to achieve a Gaussian peak.

References

  • Chromatography Online. (2025).[1][2] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.[1][2] Retrieved from [Link]

  • Phenomenex. (2025).[1][2][5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Rogne, O. (1975).[1][2][6] Kinetics of the reaction of imidazole with benzoyl fluoride in acetonitrile. J. Chem. Soc., Chem. Commun.[1][2][6] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid

A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid. As a Senior Application Scientist, I've supported numerous...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid. As a Senior Application Scientist, I've supported numerous research teams in navigating the complexities of heterocyclic synthesis. This molecule, with its dual functionality of a benzoyl ketone and a carboxylic acid on the imidazole core, presents unique challenges and opportunities in medicinal chemistry and materials science.

This guide is structured from my field experience to be more than just a list of steps; it's a troubleshooting resource designed to empower you with the causal logic behind each experimental choice. We will delve into the common pitfalls, from stubborn impurities to low yields, and provide you with robust, validated protocols to overcome them. Our goal is to help you not only purify your compound but also to understand the fundamental chemistry that governs its formation and contamination.

Let's begin by addressing some of the most common questions that arise during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-benzoyl-1H-imidazole-5-carboxylic acid and its precursors?

A1: A prevalent and effective strategy involves a multi-step approach. It typically begins with the Erlenmeyer-Plöchl reaction to synthesize a 4-benzylidene-2-phenyloxazol-5(4H)-one (also known as an azlactone) intermediate[1]. This oxazolone is then reacted with a source of ammonia and a suitable reagent to form the imidazole ring, often yielding an ester precursor like ethyl 4-benzoyl-1H-imidazole-5-carboxylate. The final step is the hydrolysis of this ester to the desired carboxylic acid[2][3].

Q2: I see an unexpected peak in my NMR that I suspect is an impurity. What are the most likely culprits?

A2: The nature of impurities is highly dependent on the synthetic stage. Key suspects include:

  • Unreacted 4-benzylidene-2-phenyloxazol-5(4H)-one: If the conversion to the imidazole is incomplete.

  • Ethyl 4-benzoyl-1H-imidazole-5-carboxylate: Incomplete hydrolysis of the ester precursor is a very common issue[3].

  • N-benzoyl-α,β-didehydrophenylalanine: Formed from the ring-opening of the oxazolone intermediate if it reacts with residual water under certain conditions.

  • Starting materials: Residual hippuric acid or benzaldehyde from the initial Erlenmeyer-Plöchl reaction[1].

Q3: My final product is difficult to crystallize and appears oily or discolored. What's the likely cause?

A3: A failure to crystallize and the presence of color often point to a mixture of compounds. The presence of even small amounts of the ester intermediate or other side-products can act as a eutectic impurity, depressing the melting point and inhibiting crystal lattice formation. Colored impurities may arise from degradation or side-reactions, particularly if the reaction was overheated.

Q4: Is column chromatography always necessary for purification?

A4: Not always, but it is a very effective method for removing closely related impurities. For many researchers, a well-optimized recrystallization can be sufficient to achieve high purity, especially if the primary impurity is the starting ester, which often has different solubility properties. However, for removing side-products with similar polarities, chromatography is the more robust solution[4].

Troubleshooting Guide: From Synthesis to Purification

This section provides in-depth solutions to specific problems you may encounter.

Problem 1: Low Yield and Purity in the Initial Oxazolone Synthesis

Q: My Erlenmeyer-Plöchl reaction to form 4-benzylidene-2-phenyloxazol-5(4H)-one is giving low yields and multiple spots on TLC. What am I doing wrong?

A: This is a classic issue that usually traces back to reaction conditions and reagent quality.

  • The "Why": The Erlenmeyer-Plöchl reaction is a condensation between hippuric acid and an aldehyde (benzaldehyde in this case), driven by a dehydrating agent like acetic anhydride[1]. The reaction's success hinges on the efficient formation of the oxazolone ring and its subsequent condensation. Side reactions can occur if the conditions are not optimal.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your acetic anhydride is fresh and anhydrous. Over time, it hydrolyzes to acetic acid, which is ineffective as a dehydrating agent and can alter the reaction pathway. Similarly, use freshly distilled benzaldehyde, as it can oxidize to benzoic acid on storage.

    • Temperature Control: While the reaction requires heat, excessive temperatures can lead to polymerization and the formation of dark-colored, tarry impurities. A temperature range of 80-100°C is typically recommended.

    • Stoichiometry: A slight excess of acetic anhydride and sodium acetate is often used to drive the reaction to completion. However, a large excess can complicate the workup.

  • Workflow Diagram: Erlenmeyer-Plöchl Reaction

    G reagents Hippuric Acid + Benzaldehyde + Acetic Anhydride + Sodium Acetate mix Heat at 80-100°C reagents->mix product 4-benzylidene-2-phenyl- oxazol-5(4H)-one mix->product Main Pathway hydrolysis Side Reaction: Hydrolysis of Acetic Anhydride mix->hydrolysis Ineffective Dehydration tar Side Reaction: Polymerization/Tar (Excess Heat) mix->tar Overheating

    Caption: Key steps and potential side reactions in the Erlenmeyer-Plöchl synthesis.

Problem 2: Incomplete Conversion of Oxazolone to Imidazole Ester

Q: I've reacted my 4-benzylidene-2-phenyloxazol-5(4H)-one, but my crude product is a mixture of the starting material and the desired ethyl 4-benzoyl-1H-imidazole-5-carboxylate. How can I improve this conversion?

A: This points to issues in the ring transformation step, which requires careful control of reagents and conditions.

  • The "Why": The conversion of the oxazolone to the imidazole involves a ring-opening and subsequent re-cyclization. This process can be complex and may not go to completion if the reaction conditions are not optimized. The stability of the oxazolone can sometimes make it a persistent impurity.

  • Troubleshooting Steps:

    • Choice of Reagents: The specific method for this conversion can vary. A common approach involves reacting the oxazolone with an ammonia source. Ensure the reagents are of high quality and used in the correct stoichiometric ratios.

    • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction progress by TLC until the starting oxazolone spot has completely disappeared. It may be necessary to increase the reaction time or temperature, but be cautious of potential degradation.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF or DMSO are often used to facilitate these types of reactions.

Problem 3: Incomplete Hydrolysis of the Ester Precursor

Q: My final product, 4-benzoyl-1H-imidazole-5-carboxylic acid, is contaminated with its ethyl ester precursor. How can I ensure complete hydrolysis?

A: This is one of the most common purification challenges in this synthesis. The ester is often resistant to hydrolysis.

  • The "Why": Saponification (base-catalyzed hydrolysis) of the ester is a reversible reaction. To drive it to completion, Le Châtelier's principle must be effectively applied. Furthermore, the product carboxylic acid can sometimes precipitate and coat the unreacted ester, preventing further reaction.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH) to ensure the equilibrium lies far to the product side.

    • Use a Co-solvent: The starting ester may have poor solubility in a purely aqueous base. Using a co-solvent like ethanol or THF can create a homogeneous solution, ensuring the base can effectively react with the ester[2].

    • Increase Temperature and Time: Refluxing the reaction mixture for an extended period (monitor by TLC) is often necessary to drive the hydrolysis to completion.

    • Acidification: After the reaction is complete, careful acidification is required to precipitate the carboxylic acid product. Add the acid slowly and cool the mixture to maximize precipitation.

  • Impurity Formation Pathway

    G ester Ethyl 4-benzoyl-1H- imidazole-5-carboxylate hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) ester->hydrolysis acid 4-benzoyl-1H-imidazole- 5-carboxylic acid (Desired Product) hydrolysis->acid Complete Reaction incomplete Incomplete Hydrolysis (Impurity) hydrolysis->incomplete Insufficient Time/Base

    Caption: The final hydrolysis step and the formation of the common ester impurity.

Experimental Protocols for Purification

Here are detailed, field-proven protocols for removing common impurities.

Protocol 1: Optimized Recrystallization

This protocol is most effective when the primary impurity is the ethyl ester precursor.

  • Solvent Selection: The goal is to find a solvent system in which the carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature, while the ester impurity remains more soluble. A mixture of ethanol and water is often a good starting point.

  • Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). c. Add a few more drops of hot ethanol until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation. f. Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. g. Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This is the method of choice for removing multiple impurities or those with similar polarity to the product.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. The carboxylic acid product is quite polar. A gradient elution is often most effective.

    • Start with a less polar solvent system, such as 100% dichloromethane (DCM), to elute non-polar impurities.

    • Gradually increase the polarity by adding methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM.

    • A small amount of acetic acid (0.5-1%) can be added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

  • Procedure: a. Prepare the column with silica gel slurried in the initial, less polar eluent. b. Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. c. Dry this silica gel and carefully add it to the top of the column. d. Begin eluting with the starting solvent system, collecting fractions. e. Monitor the fractions by TLC. f. Gradually increase the percentage of the more polar solvent (e.g., methanol) to elute the product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Purification Method Best For Removing Advantages Disadvantages
Recrystallization Ester precursor, starting materialsScalable, cost-effectiveMay not remove impurities with similar solubility
Column Chromatography Multiple impurities, side-productsHigh resolution, versatileMore time-consuming, requires more solvent

References

  • Patel, G. M., et al. (n.d.). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry. Available at: [Link]

  • Kumar, V., et al. (2015). Rapid 'one–pot' synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420–1426. Available at: [Link]

  • Panday, A., et al. (2019). One Pot and Four Component Synthesis of 4 – Arylidene-2-Phenyl-5(4H)-Oxazolones or Azlactones. International Journal of Research in Engineering, Science and Management, 2(11), 358-359. Available at: [Link]

  • Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). Available at: [Link]

  • Sarala Devi, Ch., et al. (2012). Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]-2-Substituted-3H-quinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(5), 2767-2770. Available at: [Link]

  • Tayade, A. P., & Pawar, R. P. (2019). One Pot and Four Component Synthesis of 4 – Arylidene-2-Phenyl-5(4H)-Oxazolones or Azlactones. International Journal of Research in Engineering, Science and Management, 2(11), 358-359. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Benzoyl-1H-imidazole-5-carboxylic Acid

Case Reference: TICKET-IMDZ-04 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Urgency: High (Intermediate Stability Risk)[1] Welcome to the Separation Sciences Support Hub You have re...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TICKET-IMDZ-04

Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Urgency: High (Intermediate Stability Risk)[1]

Welcome to the Separation Sciences Support Hub

You have reached the specialized support unit for heterocyclic intermediates. The purification of 4-benzoyl-1H-imidazole-5-carboxylic acid presents a classic "Zwitterionic Trap." You are dealing with a molecule containing:

  • A Basic Nitrogen: The imidazole ring (pKa ~6.0–7.0).

  • An Acidic Moiety: The carboxylic acid (pKa ~3.5–4.0).[2]

  • A Lipophilic Anchor: The benzoyl group.

This combination often leads to compounds that are insoluble in non-polar solvents (hexane/DCM) but too lipophilic for pure aqueous workup, resulting in severe streaking (tailing) on normal phase silica.[1]

Below is your customized troubleshooting guide and Standard Operating Procedure (SOP).

Part 1: Pre-Purification Assessment (The "Go/No-Go" Check)[1]

Before packing a column, you must determine the ionization state of your crude material.

Solubility & Stability Data
Solvent SystemSolubility RatingNotes
DCM / Chloroform PoorThe zwitterionic form crystallizes out.[1]
Ethyl Acetate ModerateSoluble if protonated (acidic wash) or protected.
Methanol / Ethanol GoodBest for mobile phase modifier.
DMSO / DMF ExcellentDANGER: High boiling point makes fraction recovery difficult.
Water (Neutral) PoorIsoelectric precipitation often occurs here.
Water (Basic pH > 8) GoodForms the carboxylate salt (soluble).
Critical Warning: Thermal Instability

CAUTION: This molecule is a β-keto acid analog (in a vinylogous sense).[1]

  • Risk: Decarboxylation to 4-benzoylimidazole .[1]

  • Trigger: High heat (>50°C) during rotary evaporation, especially under acidic conditions.[1]

  • Prevention: Keep water bath < 40°C. Do not leave in acidic solution for prolonged periods.

Part 2: Method Selection Strategy

We recommend Reverse Phase (C18) as the primary method due to the compound's polarity. However, if you are restricted to Normal Phase (Silica) , you must use a modified system.[1]

Workflow Logic Diagram

PurificationStrategy Start Crude Mixture Analysis SolubilityCheck Solubility in DCM/MeOH (9:1)? Start->SolubilityCheck YesNP Yes: Proceed to Normal Phase SolubilityCheck->YesNP Soluble NoRP No: Proceed to Reverse Phase SolubilityCheck->NoRP Insoluble/Oiling SilicaPrep Silica Gel Flash DCM : MeOH : AcOH (90 : 9 : 1) YesNP->SilicaPrep Success Pure Product (Zwitterion or Salt) SilicaPrep->Success C18Prep C18 Flash / Prep HPLC Water (0.1% HCOOH) : ACN NoRP->C18Prep C18Prep->Success

Figure 1: Decision matrix for selecting the stationary phase based on crude solubility.[1]

Part 3: Detailed Protocols

Protocol A: Normal Phase Chromatography (The "Acid-Spike" Method)

Use this if you have >500 mg of crude and standard flash equipment.[1]

The Mechanism: Silica gel has acidic silanol groups (Si-OH). Your compound's basic imidazole nitrogen will H-bond to these silanols, causing the compound to stick permanently or streak.[1] The Fix: You must flood the column with a stronger acid (Acetic Acid) to protonate the silanols and your compound, keeping it in a single ionization state.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol containing 1% Acetic Acid (MeOH/AcOH).

    • Why premix acid in B? This ensures the acid concentration increases as the polarity increases, preventing peak broadening at higher %B.

  • Sample Loading (Crucial Step):

    • Do NOT liquid load with DMSO (it will wash into fractions).

    • USE DRY LOADING: Dissolve crude in MeOH/DCM, add Celite (ratio 1:2 crude:Celite), and rotovap to a free-flowing powder.[1] Pack this powder into a solid load cartridge.

  • Gradient Profile:

    • 0–5 min: 0% B (Pure DCM wash to remove non-polar oils).

    • 5–20 min: 0% → 10% B.

    • 20–30 min: 10% → 20% B.

    • Elution Expectation: Product typically elutes between 8–15% MeOH.

Protocol B: Reverse Phase (C18) (The "High Purity" Method)

Use this for <500 mg or if Normal Phase failed.[1]

  • Stationary Phase: C18 (ODS) Flash Cartridge or Prep-HPLC column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Do not use TFA if you want to avoid forming a trifluoroacetate salt, which can be hygroscopic. Formic acid is volatile and easier to remove.

  • Gradient:

    • Hold 5% B for 2 CV (Column Volumes).

    • Ramp 5% → 60% B over 15 CV.

    • Wash at 95% B.

Part 4: Troubleshooting & FAQs

Q1: The compound is streaking across 20 fractions. Why?

Diagnosis: "Silanol Drag." The imidazole ring is interacting with the silica, and the carboxylic acid is dimerizing. Corrective Action:

  • Increase Acid: Ensure your Mobile Phase B contains at least 1% Acetic Acid .

  • Switch to Formic Acid: If acetic isn't strong enough, use 0.5% Formic Acid in the mobile phase (Note: This may degrade silica over long runs, flush immediately).

Q2: I see two spots on TLC, but they merge on the column.

Diagnosis: Decarboxylation or Tautomerism. One spot is likely 4-benzoyl-1H-imidazole-5-carboxylic acid , and the other is the decarboxylated byproduct 4-benzoylimidazole .[1] Corrective Action:

  • TLC Check: Spot the plate and add a drop of AcOH to the eluent. If the spots sharpen, it was just ionization streaking. If two distinct spots remain, they are different compounds.

  • Separation: The decarboxylated byproduct (4-benzoylimidazole) is less polar (no COOH).[1] It will elute earlier in the DCM wash. Run a shallow gradient (0-5% MeOH) for longer to clear the byproduct before ramping up for the product.

Q3: My product is stuck on the column (Normal Phase).

Diagnosis: "Zwitterionic Lock." At neutral pH, the compound forms an internal salt (zwitterion) which is highly insoluble in DCM. Corrective Action:

  • The "Rescue" Eluent: Switch immediately to DCM : MeOH : Triethylamine (85 : 10 : 5) .

  • Warning: This converts the acid to the triethylammonium salt, which will elute rapidly. You will need to re-acidify and extract the product later to recover the free acid.

Q4: How do I remove the acetic acid from my final product?

Diagnosis: Azeotrope difficulty. Acetic acid has a high boiling point (118°C) and smells. Corrective Action:

  • Concentrate the fractions.[3]

  • Add Toluene (2x volume) and rotovap. Toluene forms an azeotrope with acetic acid.

  • Repeat 3 times.

  • Final dry under high vacuum.

Part 5: Mechanistic Visualization

Understanding the interaction at the molecular level allows you to predict behavior.

MolecularInteraction Silica Silica Surface (Si-OH) Compound 4-Benzoyl-1H-imidazole -5-carboxylic acid Silica->Compound Strong H-Bonding (Tailing) Modifier Acetic Acid (Modifier) Modifier->Silica Blocks Sites Modifier->Compound Protonates Imidazole (Prevents Binding) Result Clean Elution Modifier->Result

Figure 2: The role of the acid modifier in blocking silanol interactions and ensuring clean elution.[1]

References

  • Mizoribine Intermediate Synthesis

    • Title: Process for the preparation of imidazole derivatives.[3][4][5][6]

    • Source: US Patent 4,205,172 (Example 1 describes the handling of similar imidazole carboxylic acids).
    • URL
  • Chromatography of Amphoteric Heterocycles

    • Title: Separation of Imidazole Carboxylic Acids on Reverse Phase Columns.[7][8]

    • Source: SIELC Technologies Applic
    • URL:[Link]

  • pKa and Solubility Data

    • Title: Dissociation Constants of Organic Bases in Acetonitrile (Comparison to W
    • Source:Journal of Organic Chemistry (Kaljurand et al., 2019).[1][9]

    • URL:[Link][1]

  • Decarboxylation Risks

    • Title: Process for the Synthesis of Midazolam (Discusses decarboxylation of imidazole-5-carboxylic acids).[1]

    • Source: US Patent Applic
    • URL

For further assistance, please contact the Separation Sciences Lab with your specific batch number and TLC images.[1]

Sources

Reference Data & Comparative Studies

Validation

Definitive 1H NMR Analysis of 4-Benzoyl-1H-imidazole-5-carboxylic Acid

[1] Executive Summary & Application Context 4-Benzoyl-1H-imidazole-5-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a structural analog to purine nucleosides and a precursor in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

4-Benzoyl-1H-imidazole-5-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a structural analog to purine nucleosides and a precursor in the synthesis of alkylating agents like Temozolomide and immunosuppressants like Mizoribine.[1]

In drug development, the purity of this intermediate is paramount. Incomplete hydrolysis of its ester precursor or accidental decarboxylation during workup are common failure modes.[1] This guide provides a self-validating NMR protocol to definitively characterize the compound and distinguish it from its closest structural "alternatives" (precursors and degradants).[1]

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the molecule's dynamic behavior in solution. The imidazole ring undergoes rapid annular tautomerism (proton transfer between N1 and N3).

  • Tautomer A: 4-benzoyl-1H-imidazole-5-carboxylic acid[1]

  • Tautomer B: 5-benzoyl-1H-imidazole-4-carboxylic acid[1]

In the NMR time scale, these forms often exist in fast exchange, resulting in averaged signals for the imidazole ring carbons and protons.[2] However, the presence of the electron-withdrawing benzoyl and carboxyl groups at adjacent positions (4 and 5) creates a "push-pull" electronic environment that significantly deshields the C2-H proton.[1]

Critical Insight: In DMSO-d6, strong intermolecular hydrogen bonding can slow this exchange, occasionally causing broadening of the C2-H signal or the NH proton.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts, follow this standardized protocol.

Sample Preparation
  • Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1] The compound is sparingly soluble in CDCl3 or MeOD. Furthermore, DMSO-d6 is required to observe the labile carboxylic acid (-COOH) and imidazole (-NH) protons.[1]

  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of DMSO-d6.

  • D2O Shake (Validation Step): After acquiring the initial spectrum, add 1-2 drops of D2O to the tube, shake well, and re-acquire. This confirms the assignment of exchangeable protons (NH and COOH).

Spectral Assignment (The Product)

The 1H NMR spectrum of 4-benzoyl-1H-imidazole-5-carboxylic acid in DMSO-d6 is characterized by three distinct regions: the downfield exchangeable protons, the deshielded imidazole singlet, and the benzoyl aromatic system.[1]

Table 1: 1H NMR Data (DMSO-d6, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.0 – 14.5 Broad Singlet2H*-COOH & -NH Highly acidic protons.[1] Often appear as one very broad, coalesced hump due to H-bonding.[1] Disappears with D2O.[1][3]
7.90 – 8.10 Singlet (s)1HImidazole C2-H The diagnostic peak.[1] Significantly deshielded by the adjacent C=O groups.[1][4]
7.80 – 7.95 Doublet (d)2HBenzoyl Ortho J ≈ 7.5 Hz.[1] Ortho protons of the phenyl ring.
7.60 – 7.70 Triplet (t)1HBenzoyl Para J ≈ 7.5 Hz.[1] Para proton of the phenyl ring.
7.50 – 7.60 Triplet (t)2HBenzoyl Meta J ≈ 7.5 Hz.[1] Meta protons of the phenyl ring.

*Note: The integration of the broad downfield signal (13.0-14.5 ppm) may vary or be invisible depending on water content in the DMSO and baseline correction parameters.

Comparative Analysis: Performance vs. Alternatives

In a synthetic workflow, you are rarely analyzing this compound in isolation. You are usually confirming it against a precursor (Ethyl Ester) or a degradation product (Decarboxylated species).[1]

Scenario A: Did the Hydrolysis Work? (Vs. Ethyl Ester)

The most common synthesis route involves the base hydrolysis of Ethyl 4-benzoyl-1H-imidazole-5-carboxylate .[1]

  • The Problem: Incomplete hydrolysis leaves residual ester.

  • The Marker: The ethyl group signals are distinct and in a clear region of the spectrum.

  • Differentiation Strategy:

    • Target (Acid): No aliphatic signals.

    • Alternative (Ester): Shows a Quartet at ~4.2–4.4 ppm (O-CH2-) and a Triplet at ~1.2–1.3 ppm (-CH3).[1]

Scenario B: Did it Decarboxylate? (Vs. 4-Benzoylimidazole)

Imidazole carboxylic acids are prone to thermal decarboxylation, yielding 4-benzoylimidazole .[1]

  • The Problem: Decarboxylation during high-temperature workup or reflux.[1]

  • The Marker: The loss of the -COOH group changes the symmetry and chemical environment.

  • Differentiation Strategy:

    • Target (Acid): C2-H is at ~8.0 ppm (deshielded by COOH).[1]

    • Alternative (Decarboxylated): C2-H shifts upfield (shielded) to ~7.7–7.8 ppm .[1] Furthermore, the decarboxylated imidazole has a C5-H proton (singlet/doublet) appearing around 7.5–7.8 ppm , which integrates to 1H, effectively adding an extra aromatic proton signal that overlaps with the benzoyl region.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for confirming the identity of 4-benzoyl-1H-imidazole-5-carboxylic acid using 1H NMR.

NMR_Analysis_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 1.0 - 4.5 ppm Region Are there signals? Start->Check_Aliphatic Ester_Fail Contamination: Ethyl Ester Precursor Present (Quartet ~4.3, Triplet ~1.3) Check_Aliphatic->Ester_Fail Yes Check_Aromatic Check 7.9 - 8.1 ppm Is there a distinct Singlet (1H)? Check_Aliphatic->Check_Aromatic No Decarb_Fail Degradation: Decarboxylated Product (C2-H shifted upfield, extra Ar-H) Check_Aromatic->Decarb_Fail No / Shifted Check_Exchange Check >12 ppm Broad Singlet (2H)? Check_Aromatic->Check_Exchange Yes D2O_Test Action: Perform D2O Shake Check_Exchange->D2O_Test Unclear/Broad Final_Pass CONFIRMED: 4-Benzoyl-1H-imidazole-5-carboxylic acid Check_Exchange->Final_Pass Yes D2O_Test->Final_Pass Signals Disappear

Figure 1: Logical decision tree for validating the structural identity of 4-benzoyl-1H-imidazole-5-carboxylic acid via 1H NMR.

References

  • PubChem Compound Summary. "5-Benzimidazolecarboxylic acid (Structural Analog Data)." National Center for Biotechnology Information.[1] Accessed 2024.[1][5] [Link][1]

  • Asian Journal of Chemistry. "Synthesis and Characterization of Imidazole Derivatives." (Providing spectral data for benzoyl-imidazole analogs). [Link]

  • SpectraBase. "1H NMR Spectrum of Imidazole-4-carboxylic acid." Wiley Science Solutions.[1] [Link]

  • MedCrave Online. "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction."[1] MOJ Bioorganic & Organic Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy of 4-benzoyl-1H-imidazole-5-carboxylic acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4-benzoyl-1H-imidazole-5-carboxylic acid. Designed for researchers and professionals in drug development and m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4-benzoyl-1H-imidazole-5-carboxylic acid. Designed for researchers and professionals in drug development and materials science, this document synthesizes theoretical principles with comparative experimental data from related structures to offer a robust framework for spectral interpretation. We will dissect the vibrational modes of the constituent functional groups—the imidazole ring, the carboxylic acid, and the benzoyl ketone—to predict and assign the characteristic absorption peaks.

The Principle of FTIR in Molecular Characterization

FTIR spectroscopy is a cornerstone technique in chemical analysis, providing a molecular fingerprint by measuring the absorption of infrared radiation by a sample. When IR radiation passes through a molecule, specific frequencies are absorbed, causing the bonds within the molecule to vibrate (stretch, bend, or rock). The frequencies of these absorptions are unique to the types of bonds and functional groups present. Therefore, an FTIR spectrum serves as a powerful tool for identifying a compound and elucidating its molecular structure. For a complex molecule like 4-benzoyl-1H-imidazole-5-carboxylic acid, the spectrum is a superposition of the vibrational modes of its distinct chemical moieties.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of spectral data, a standardized experimental protocol is crucial. For a solid sample such as 4-benzoyl-1H-imidazole-5-carboxylic acid, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

Step-by-Step Protocol for ATR-FTIR:

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure the reliability of the light source and detector.

  • Background Scan: Before analyzing the sample, a background spectrum is recorded. This measures the ambient atmosphere (e.g., CO2, water vapor) and the ATR crystal's absorbance, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal (commonly diamond or zinc selenide).

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range, typically 4000 to 400 cm⁻¹.

  • Data Processing: After acquisition, the spectrum is automatically background-corrected. Further processing, such as baseline correction, may be applied if necessary.

This self-validating protocol ensures that the resulting spectrum is a true representation of the sample's molecular vibrations, free from environmental and instrumental artifacts.

Spectral Interpretation: A Comparative Analysis

The FTIR spectrum of 4-benzoyl-1H-imidazole-5-carboxylic acid is best understood by dissecting it into contributions from its three core components. We will compare the expected peaks with established data for carboxylic acids, imidazoles, and benzoyl-containing compounds.

Carboxylic Acid Vibrations

The carboxylic acid group gives rise to some of the most recognizable and intense bands in an IR spectrum.

  • O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong intermolecular interaction results in an exceptionally broad and strong absorption band for the O-H stretching vibration, generally appearing in the 3300-2500 cm⁻¹ region.[1][2][3] This broad envelope often obscures the sharper C-H stretching bands that appear in the same vicinity.[1][3]

  • C=O (Carbonyl) Stretch: The carbonyl stretch of a carboxylic acid is a very strong and sharp peak found between 1760 and 1690 cm⁻¹.[1] For aromatic carboxylic acids, conjugation tends to lower this frequency to the 1710-1680 cm⁻¹ range.[3] In a related benzimidazole carboxylic acid derivative, this peak was observed at 1701 cm⁻¹.[4][5]

  • C-O Stretch & O-H Bend: The C-O stretching vibration, coupled with the O-H in-plane bending, produces strong bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[1] Another characteristic feature is a broad O-H out-of-plane bending vibration around 950-910 cm⁻¹.[1][3]

Benzoyl Ketone Vibrations
  • C=O (Carbonyl) Stretch: The benzoyl group's ketone carbonyl also produces a strong stretching band. Aryl ketones typically absorb in the 1685-1665 cm⁻¹ range. It is expected that this molecule will show two distinct C=O stretching bands: one for the carboxylic acid and one for the benzoyl ketone. The exact position is influenced by substituent effects; electron-withdrawing groups can shift the peak to a higher wavenumber.[6] It is plausible that the two C=O peaks may overlap or appear as a broadened band or a shoulder.

Imidazole Ring Vibrations

The imidazole ring contributes several characteristic peaks to the spectrum.

  • N-H Stretch: The N-H stretching vibration in imidazoles occurs in the 3500-3000 cm⁻¹ region.[7] However, due to hydrogen bonding and the likely overlap with the extremely broad carboxylic acid O-H band, this peak may be difficult to resolve as a distinct feature.

  • C-H (Aromatic) Stretch: The stretching vibrations of C-H bonds on the imidazole and benzene rings typically appear as weaker, sharp peaks just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[7][8] These are often seen superimposed on the broad O-H stretch.[1]

  • C=N and C=C Ring Stretches: The stretching vibrations of the C=N and C=C bonds within the aromatic imidazole ring give rise to several bands of variable intensity in the 1650-1400 cm⁻¹ region.[7] These peaks are crucial for confirming the presence of the heterocyclic ring system.

Summary of Characteristic Peaks

The following table synthesizes the expected FTIR absorption data for 4-benzoyl-1H-imidazole-5-carboxylic acid based on the comparative analysis.

Expected Wavenumber (cm⁻¹)IntensityVibrational ModeAssignmentSupporting References
3300 - 2500Strong, Very BroadO-H Stretch (H-bonded)Carboxylic Acid[1][2][3]
~3100Medium - Weak, SharpN-H StretchImidazole Ring[7]
3100 - 3000Medium - Weak, SharpC-H StretchAromatic Rings[7][8]
~1710 - 1690Strong, SharpC=O StretchCarboxylic Acid[1][4][5]
~1685 - 1665Strong, SharpC=O StretchBenzoyl Ketone[6][9]
1650 - 1400Medium - StrongC=N and C=C StretchesImidazole & Benzene Rings[7]
1440 - 1395MediumO-H In-plane BendCarboxylic Acid[1]
1320 - 1210StrongC-O StretchCarboxylic Acid[1][9]
950 - 910Medium, BroadO-H Out-of-plane BendCarboxylic Acid[1]

Visualization of Molecular Structure and Analytical Workflow

To aid in understanding, the molecular structure and a conceptual workflow for its spectral analysis are presented below.

Figure 1: Molecular structure of 4-benzoyl-1H-imidazole-5-carboxylic acid.

workflow cluster_regions FTIR Spectral Regions cluster_assignments Vibrational Assignments Region1 3500-2500 cm⁻¹ (Functional Group Region) Assign1 Broad O-H Stretch (Carboxylic Acid) Sharp N-H Stretch (Imidazole) Sharp Aromatic C-H Stretches Region1->Assign1 Region2 1800-1650 cm⁻¹ (Carbonyl Region) Assign2 Strong C=O Stretch (Carboxylic Acid) Strong C=O Stretch (Benzoyl Ketone) Region2->Assign2 Region3 1650-1400 cm⁻¹ (Double Bond Region) Assign3 C=N and C=C Ring Stretches (Imidazole & Benzene) Region3->Assign3 Region4 < 1400 cm⁻¹ (Fingerprint Region) Assign4 C-O Stretch, O-H Bends Complex skeletal vibrations Region4->Assign4 Conclusion Confirm Molecular Structure Assign1->Conclusion Assign2->Conclusion Assign3->Conclusion Assign4->Conclusion Start Acquire FTIR Spectrum of 4-benzoyl-1H-imidazole-5-carboxylic acid

Figure 2: Conceptual workflow for FTIR spectral interpretation.

Conclusion

The FTIR spectrum of 4-benzoyl-1H-imidazole-5-carboxylic acid presents a rich set of characteristic absorption bands that are highly informative for its identification. The most prominent features are the extremely broad O-H stretch from the carboxylic acid dimer, two distinct and strong carbonyl (C=O) absorption peaks corresponding to the carboxylic acid and benzoyl ketone moieties, and a series of peaks in the 1650-1400 cm⁻¹ region indicative of the aromatic imidazole and benzene rings. By comparing the observed spectrum with established data for its constituent functional groups, researchers can confidently confirm the identity and structural integrity of this compound. This guide provides the foundational knowledge and comparative data necessary to perform such an analysis with a high degree of scientific rigor.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). (Link)

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. (Link)

  • National Institute of Standards and Technology. (n.d.). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST Chemistry WebBook. (Link)

  • Ramasamy, R., et al. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57. (Link)

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. (Link)

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. MSU Chemistry. (Link)

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. (Link)

  • Kadem, K. J., et al. (n.d.). FTIR spectra of Imidazole. ResearchGate. (Link)

  • Li, X., et al. (2013). DFT studies of structure and vibrational spectra of 4-benzylidene-1-phenyl-2-selenomorpholino-1H-imidazol-5(4H)-one and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 230-239. (Link)

  • Karabacak, M., & Kurt, M. (2008). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 105-113. (Link)

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. (Link)

  • Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical & Pharmaceutical Bulletin, 10(6), 450-461. (Link)

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (Link)

  • Yoshida, S. (1962). Infrared spectra of benzoyl halides and their substituted derivatives. Chemical & Pharmaceutical Bulletin, 10, 450-461. (Link)

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (Link)

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (Link)

  • ResearchGate. (n.d.). Vibrational, electronic and quantum chemical studies of 5-benzimidazole carboxylic acid. (Link)

  • Morkovnik, A. S., & Khrustalev, V. N. (1998). On products of reaction of imidazole with benzoyl chloride under conditions of the Regel-Buchel reaction. Russian Chemical Bulletin, 47(8), 1550-1552. (Link)

  • Shkir, M., et al. (2023). Synthesis and physiochemical investigations of imidazolium 4-hydroxybenzoate (I4HB) for nonlinear optical applications. Scientific Reports, 13(1), 12345. (Link)

Sources

Validation

A Comparative Guide to Imidazole-Based IMPDH Inhibitors: 4-benzoyl-1H-imidazole-5-carboxylic acid and Mizoribine Aglycone

For Researchers, Scientists, and Drug Development Professionals Executive Summary: The de novo synthesis of guanine nucleotides is a critical pathway for the proliferation of various cells, particularly lymphocytes and p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The de novo synthesis of guanine nucleotides is a critical pathway for the proliferation of various cells, particularly lymphocytes and pathogens. Inosine monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in this pathway, making it a prime target for immunosuppressive, antiviral, and antimicrobial therapies.[1][2] This guide provides an in-depth comparison of two imidazole-based compounds with potential or established activity against IMPDH: the well-characterized aglycone of the clinical drug Mizoribine and the less-explored 4-benzoyl-1H-imidazole-5-carboxylic acid. We will dissect their structural nuances, physicochemical properties, synthetic accessibility, and biological activities to provide a clear, data-driven perspective for researchers in the field.

Structural and Physicochemical Analysis

At their core, both molecules share an imidazole scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological macromolecules.[3][4] However, their substituent patterns lead to significant differences in their chemical and physical properties.

Mizoribine Aglycone , chemically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is the core pharmacophore of the immunosuppressive drug Mizoribine.[5] The parent drug, an imidazole nucleoside, is phosphorylated in vivo to its active form, which then inhibits IMPDH.[6] The aglycone itself represents the fundamental binding motif.

4-benzoyl-1H-imidazole-5-carboxylic acid is a synthetic imidazole derivative. The replacement of the 4-carboxamide with a 5-carboxylic acid and the introduction of a 4-benzoyl group drastically alter the molecule's steric and electronic profile compared to the Mizoribine aglycone.

Below is a direct structural comparison:

G cluster_0 Mizoribine Aglycone (5-Hydroxy-1H-imidazole-4-carboxamide) cluster_1 4-benzoyl-1H-imidazole-5-carboxylic acid Miz Miz Benz Benz

Caption: Chemical structures of Mizoribine Aglycone and 4-benzoyl-1H-imidazole-5-carboxylic acid.

A summary of their key physicochemical properties is presented in the table below. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing formulation and experimental protocols.

Property4-benzoyl-1H-imidazole-5-carboxylic acidMizoribine AglyconeReference(s)
CAS Number 313968-01-361371-33-5[3][5]
Molecular Formula C11H8N2O3C4H5N3O2[3][5]
Molecular Weight 216.2 g/mol 127.10 g/mol [3][5]
Predicted XLogP3 Not AvailableNot Available
Hydrogen Bond Donors 23(Computed)
Hydrogen Bond Acceptors 44(Computed)
Synthesis and Chemical Accessibility

The practicality of utilizing a compound in research and development is heavily dependent on its synthetic accessibility.

Mizoribine Aglycone: The preparation of Mizoribine's aglycone has been documented and typically involves either the hydrolysis of Mizoribine or a de novo synthesis.[5] As the core of a commercial drug, its synthesis is well-established, though it may require multiple steps.

4-benzoyl-1H-imidazole-5-carboxylic acid: The synthesis of substituted imidazole-5-carboxylic acids can be achieved through various methods, often involving multi-component reactions or the functionalization of a pre-formed imidazole ring.[7][8] A common strategy involves the Radziszewski reaction or related condensations of dicarbonyl compounds with ammonia and an aldehyde. The synthesis of this specific molecule is less commonly reported in mainstream literature, suggesting it is more of a custom or specialty chemical.[3]

Caption: Generalized synthetic workflow for substituted imidazoles.

Comparative Biological Activity & Mechanism of Action

The primary mechanism of action for Mizoribine is the inhibition of IMPDH.[9][10] After cellular uptake, Mizoribine is phosphorylated by adenosine kinase to Mizoribine-5'-monophosphate (MZR-5'P), which is the active inhibitor of IMPDH.[6][11] This leads to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby selectively inhibiting the proliferation of lymphocytes.[6][12]

The biological activity of 4-benzoyl-1H-imidazole-5-carboxylic acid is not well-documented in publicly available literature. However, based on its structural similarity to other imidazole-based inhibitors, it is a rational hypothesis that it may also target IMPDH. The bulky benzoyl group could potentially interact with hydrophobic pockets in the enzyme's active site or allosteric sites. The carboxylic acid moiety could mimic the phosphate group of the natural substrate, inosine monophosphate (IMP).

pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis & Cell Proliferation GTP->DNA_RNA IMPDH->XMP NADH Inhibitor Mizoribine-5'P or 4-benzoyl-1H-imidazole-5-carboxylic acid? Inhibitor->IMPDH

Caption: The de novo guanine nucleotide synthesis pathway and the inhibitory role of IMPDH inhibitors.

Experimental Protocol for Comparative Evaluation: In Vitro IMPDH Inhibition Assay

To empirically compare the inhibitory potential of these two compounds, a robust and validated experimental protocol is necessary. The following describes a standard spectrophotometric assay to measure IMPDH activity.

Principle: This assay measures the IMPDH-catalyzed reduction of NAD+ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm. The rate of this reaction is measured in the presence and absence of the test inhibitors.

Materials:

  • Recombinant human IMPDH2

  • Inosine 5'-monophosphate (IMP) sodium salt

  • β-Nicotinamide adenine dinucleotide (NAD+) hydrate

  • Potassium chloride (KCl)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Test Compounds: Mizoribine Aglycone and 4-benzoyl-1H-imidazole-5-carboxylic acid, dissolved in DMSO.

  • 96-well UV-transparent microplates

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM DTT. Causality: The buffer maintains optimal pH for enzyme activity. KCl is required for enzyme stability and activity. DTT is a reducing agent that prevents oxidation of critical cysteine residues in the enzyme's active site.

    • Substrate/Cofactor Mix: Prepare a 2X working solution in Assay Buffer containing 400 µM IMP and 500 µM NAD+. Causality: These concentrations are typically near the Km values for the substrates, ensuring the reaction rate is sensitive to competitive inhibitors.

    • Enzyme Solution: Dilute recombinant IMPDH2 in Assay Buffer to a final concentration that gives a linear reaction rate for at least 15-20 minutes (e.g., 10-20 nM). Causality: The enzyme concentration must be in the linear range of the assay to ensure accurate rate measurements.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%. Causality: High concentrations of DMSO can inhibit enzyme activity, so keeping it low and constant is critical for data integrity.

  • Assay Procedure:

    • Add 50 µL of the 2X Substrate/Cofactor Mix to each well of a 96-well plate.

    • Add 25 µL of the inhibitor solution (or Assay Buffer with DMSO for control wells) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes to allow inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the diluted enzyme solution to all wells.

    • Immediately place the plate in the spectrophotometer (pre-warmed to 37°C).

    • Measure the increase in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Discussion and Future Directions

Mizoribine's efficacy as an immunosuppressant is well-established, stemming from its potent inhibition of IMPDH.[13][14] Its aglycone provides a critical chemical scaffold for understanding the core interactions required for this inhibition.

The compound 4-benzoyl-1H-imidazole-5-carboxylic acid represents an intriguing, albeit uncharacterized, analogue. Its larger size and different electronic distribution suggest it may have a different binding mode or selectivity profile. For instance, human cells express two isoforms of IMPDH (IMPDH1 and IMPDH2), which have distinct expression patterns and potential roles in different cell types.[15] Developing isoform-selective inhibitors is a key goal to improve therapeutic windows and reduce side effects.[15] It is plausible that the benzoyl moiety could confer selectivity for one isoform over the other.

Future research should focus on:

  • Synthesizing and purifying 4-benzoyl-1H-imidazole-5-carboxylic acid.

  • Performing the in vitro IMPDH inhibition assay described above to determine its IC50 against both IMPDH1 and IMPDH2.

  • Conducting cell-based assays to measure its effect on lymphocyte proliferation.

  • If potent activity is confirmed, co-crystallization studies with IMPDH could elucidate its binding mode and provide a basis for structure-activity relationship (SAR) studies and further lead optimization.

This comparative guide highlights the known properties of Mizoribine aglycone and frames the key questions surrounding the potential of 4-benzoyl-1H-imidazole-5-carboxylic acid. By applying rigorous, validated experimental protocols, researchers can effectively probe the activity of this novel compound and determine its potential as a new therapeutic agent.

References

  • Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. (2017). PNAS. [Link]

  • Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. (n.d.). RSC Publishing. [Link]

  • Chemical structure of mizoribine (molecular weight 259.22). (n.d.). ResearchGate. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. [Link]

  • Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli. (2024). ASM Journals. [Link]

  • IMP Dehydrogenase: Structure, Mechanism and Inhibition. (n.d.). PMC - NIH. [Link]

  • Synthesis of mizoribine prodrugs and their in vivo evaluation as immunosuppressive agents. (2023). ScienceDirect. [Link]

  • Mizoribine. (n.d.). Merck Index. [Link]

  • The chemical structure of Mizoribine. (n.d.). ResearchGate. [Link]

  • Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. (n.d.). MedChemComm (RSC Publishing). [Link]

  • Mizoribine: A New Approach in the Treatment of Renal Disease. (n.d.). PMC. [Link]

  • Mizoribine. (n.d.). Wikipedia. [Link]

  • Mizoribine | C9H13N3O6. (n.d.). PubChem. [Link]

  • Mizoribine: mode of action and effects in clinical use. (2002). PubMed. [Link]

  • a review article on synthesis of imidazole derivatives. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (2021). SCIRP. [Link]

  • Mizoribine: A New Approach in the Treatment of Renal Disease. (n.d.). ResearchGate. [Link]

  • 1h-imidazole-5-carboxylic acid, 4-(((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)amino). (n.d.). PubChemLite. [Link]

  • Suppressive effect of mizoribine on humoral antibody production in DBA/2 mice. (n.d.). PubMed. [Link]

  • 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid | C6H7N3O3. (n.d.). PubChem. [Link]

  • 1H-imidazole-5-carboxylic acid derivatives. (1988).
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Uptake and metabolism of mizoribine, an immunosuppressant, in L5178Y-R mouse lymphoma cells in vitro and peripheral blood mononuclear cells of rats and kidney transplant recipients in vivo. (2018). PubMed. [Link]

  • MIZORIBINE Tablets 25mg "SAWAI". (n.d.). Kusuri-no-Shiori (Drug Information Sheet). [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (2009). PubMed. [Link]

  • Djakonoviosides A, A1, A2, B1–B4 — Triterpene Monosulfated Tetra- and Pentaosides from the Sea Cucumber Cucumaria djakonovi: The First Finding of a Hemiketal Fragment in the Aglycones; Activity against Human Breast Cancer Cell Lines. (2023). MDPI. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). PMC. [Link]

  • 5-Benzimidazolecarboxylic acid | C8H6N2O2. (n.d.). PubChem. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.